molecular formula C10H16ClNO2 B2746599 2-(2-Ethoxyethoxy)aniline hydrochloride CAS No. 1049789-64-1; 3062-48-4

2-(2-Ethoxyethoxy)aniline hydrochloride

Cat. No.: B2746599
CAS No.: 1049789-64-1; 3062-48-4
M. Wt: 217.69
InChI Key: PKOJBCJLIJTIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethoxyethoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxyethoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJBCJLIJTIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-(2-Ethoxyethoxy)aniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)aniline hydrochloride, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the fields of pharmaceutical development and organic synthesis. This guide delves into the compound's core identifiers, physicochemical properties, established synthesis protocols, and critical applications, grounding all technical claims in verifiable, authoritative sources.

Core Identification and Chemical Properties

Correctly identifying a chemical compound is the foundation of all subsequent research and development. 2-(2-Ethoxyethoxy)aniline hydrochloride is registered under several identifiers, which are crucial for accurate sourcing and regulatory compliance. The free base form, 2-(2-Ethoxyethoxy)aniline, is also commonly referenced and has its own distinct CAS number[1].

Key Identifiers

A summary of the essential identifiers for 2-(2-Ethoxyethoxy)aniline and its hydrochloride salt is presented below. Note that commercial suppliers may list different CAS numbers for the hydrochloride salt, reflecting various grades or specific preparations.

IdentifierValueSource
Chemical Name 2-(2-Ethoxyethoxy)aniline hydrochlorideHuateng Pharma[2]
Synonyms 2-(2-Ethoxyethoxy)benzenamine hydrochloride-
CAS Number Not definitively assigned; supplier-specific. See free base.-
MDL Number MFCD08559362Huateng Pharma[2]
Free Base CAS 3062-48-4[1]Santa Cruz Biotechnology[1]
Molecular Formula C10H16ClNO2 (for HCl salt)[2]Huateng Pharma[2]
Molecular Weight 217.7 g/mol (for HCl salt)[2][3]Huateng Pharma, Santa Cruz Biotechnology[2][3]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures. The data below pertains to the parent compound, 2-(2-Ethoxyethoxy)aniline, unless otherwise specified.

PropertyValueNotes
Molecular Formula C10H15NO2Free base form[1].
Molecular Weight 181.24 g/mol Free base form[1].
Appearance Varies; typically a liquid or low-melting solid.General observation for similar structures.
Solubility Soluble in many organic solvents. The hydrochloride salt exhibits increased water solubility.The presence of the ether linkages and the aniline group suggests miscibility with a range of solvents. The HCl salt form increases polarity and water solubility.

Synthesis and Manufacturing Insights

The synthesis of substituted anilines like 2-(2-Ethoxyethoxy)aniline typically involves a multi-step process. A common and industrially scalable approach is the reduction of the corresponding nitroaromatic compound. This method is favored for its high yields and the ready availability of starting materials.

General Synthesis Workflow

The logical pathway to synthesize the target compound begins with the etherification of 2-nitrophenol, followed by the reduction of the nitro group to an amine. The final step involves treating the resulting aniline with hydrochloric acid to form the stable salt.

Causality behind the workflow:

  • Etherification First: The Williamson ether synthesis is a robust method for forming the ether linkage. Performing this step on the nitro-substituted phenol is strategic because the nitro group is deactivating and less prone to side reactions under the basic conditions of etherification compared to the highly reactive amino group.

  • Nitro Reduction: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines[4]. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are commonly employed. This step is performed after the ether linkage is established to avoid potential catalyst poisoning or side reactions with the starting halide.

  • Salt Formation: The final amine product is often converted to its hydrochloride salt to improve stability, shelf-life, and handling characteristics. The salt is typically a crystalline solid, which is easier to purify by recrystallization than the often-liquid free base.

Diagram of Synthetic Pathway

The following diagram illustrates the probable synthetic route.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation 2-Nitrophenol 2-Nitrophenol Product1 1-(2-Ethoxyethoxy)-2-nitrobenzene 2-Nitrophenol->Product1 1 2-Chloroethoxyethanol 2-Chloroethoxyethanol 2-Chloroethoxyethanol->Product1 2 Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->Product1 Product2 2-(2-Ethoxyethoxy)aniline Product1->Product2 3 Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Product2 H2_gas H2 gas H2_gas->Product2 FinalProduct 2-(2-Ethoxyethoxy)aniline hydrochloride Product2->FinalProduct 4 HCl HCl in solvent HCl->FinalProduct

Caption: General synthetic workflow for 2-(2-Ethoxyethoxy)aniline hydrochloride.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and dyes[5]. The unique structure of 2-(2-Ethoxyethoxy)aniline, featuring a hydrophilic diethelyne glycol-like side chain, makes it a valuable intermediate for introducing specific physicochemical properties into target molecules.

Role as a Pharmaceutical Intermediate

The aniline functional group is a versatile precursor for forming a wide range of other functionalities, such as amides, sulfonamides, and heterocyclic rings, which are common motifs in drug molecules. While direct evidence for the use of this specific compound in marketed drugs is not prevalent in public literature, its structure is analogous to intermediates used in creating complex molecules.

  • Modulating Solubility and Pharmacokinetics: The ethoxyethoxy group can enhance aqueous solubility and modify the pharmacokinetic profile of a drug candidate. This is a crucial aspect of drug design, as poor solubility can terminate the development of an otherwise promising compound[6].

  • Building Block for Heterocycles: Aniline derivatives are frequently used in condensation reactions to build heterocyclic ring systems, which form the core of many active pharmaceutical ingredients (APIs).

  • Linker Chemistry: In fields like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The aniline group provides a reactive handle, while the ether chain offers a flexible, hydrophilic spacer.

Use in Material Science

Beyond pharmaceuticals, aniline derivatives are precursors for dyes and specialty polymers[5][7]. The ethoxyethoxy side chain can impart properties like increased dye solubility in specific media or modify the mechanical properties of polymers[7].

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 2-(2-Ethoxyethoxy)aniline hydrochloride is paramount for laboratory safety. The safety profile is largely dictated by the aniline functional group. Aniline and its derivatives are classified as toxic and pose several health hazards.

Hazard Summary

The following table summarizes key safety information, drawing parallels from safety data sheets (SDS) for aniline hydrochloride, a closely related compound.

Hazard TypeDescriptionPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled[8].Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only in a well-ventilated area[8].
Skin/Eye Irritation Causes serious eye damage. May cause an allergic skin reaction[8].Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling[8].
Chronic Effects Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure[8].Avoid release to the environment. Contaminated work clothing should not be allowed out of the workplace.
Environmental Very toxic to aquatic life with long-lasting effects[8].Avoid release to the environment. Collect spillage.
Storage and Stability
  • Storage Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed[9]. It is advisable to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation, as anilines can be sensitive to air and light.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[9].

Analytical Characterization Workflow

Confirming the identity and purity of 2-(2-Ethoxyethoxy)aniline hydrochloride is a critical quality control step. A multi-technique approach is required for full characterization.

G Start Sample Received NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (MS) NMR->MS Confirm Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups HPLC HPLC-UV Analysis FTIR->HPLC Assess Purity Result Identity & Purity Confirmed HPLC->Result

Caption: Standard analytical workflow for compound characterization.

  • NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the carbon-hydrogen framework, ensuring the correct isomeric structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition (via high-resolution MS).

  • FTIR Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine, C-O stretches for the ethers, and aromatic C-H and C=C bands.

  • HPLC Analysis: Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.

By following this comprehensive guide, researchers and developers can confidently source, handle, and utilize 2-(2-Ethoxyethoxy)aniline hydrochloride in their synthetic and research endeavors.

References

  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

  • PrepChem.com. Synthesis of (b) Production of 2-(2-methylthioethoxy)-aniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

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A Comprehensive Technical Guide to the Melting Point Determination of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that serves as a cornerstone for identity, purity, and stability assessment throughout the drug development lifecycle. This technical guide provides a comprehensive framework for the accurate and reliable determination of the melting point of 2-(2-Ethoxyethoxy)aniline hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and causality behind each experimental choice. It details two primary, orthogonal methodologies—the compendial capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). By integrating field-proven insights with authoritative standards from the United States Pharmacopeia (USP), this guide establishes a self-validating system for generating trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

In pharmaceutical sciences, the transition of a substance from a solid to a liquid state is not merely a physical change; it is a rich source of analytical data. The melting point, or more accurately, the melting range, is a fundamental property used to characterize crystalline solids.[1] For an API like 2-(2-Ethoxyethoxy)aniline hydrochloride, a precise melting point serves as a primary indicator of identity and purity.[2][3] Impurities invariably lead to a depression and broadening of the melting range, a phenomenon that provides a simple yet powerful tool for quality control. Furthermore, understanding the thermal behavior of this molecule is essential for downstream process development, formulation design, and stability studies.[4]

Chemical Identity: 2-(2-Ethoxyethoxy)aniline Hydrochloride

2-(2-Ethoxyethoxy)aniline hydrochloride is an amine salt. The presence of the hydrochloride moiety significantly influences its physical properties, such as solubility and melting point, compared to its free base form. Amine hydrochlorides are often crystalline solids, making them amenable to melting point analysis.

Property Value
Chemical Name 2-(2-Ethoxyethoxy)aniline hydrochloride
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
Chemical Structure (Structure generated based on IUPAC name)

Foundational Principles

Thermodynamics of Melting

Melting is an endothermic phase transition where a crystalline solid absorbs thermal energy to overcome the lattice forces holding its molecules in a rigid, ordered structure. For a pure, crystalline compound, this transition occurs at a sharp, defined temperature.[5]

Melting Point Depression: The Impurity Effect

The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a lowering of the melting point and a broadening of the melting range. This principle is a cornerstone of using melting point as a purity criterion.

The Concept of Melting Range

Most substances do not melt instantaneously but over a temperature range. Pharmacopeial standards, such as USP General Chapter <741>, define the melting range as the span between the temperature at which the first detectable liquid phase appears to the temperature at which the material is completely melted.[1][6] A narrow melting range (typically < 2 °C) is indicative of high purity.[7][8]

Physicochemical Considerations for Amine Hydrochlorides
  • Hygroscopicity: Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. Absorbed water acts as an impurity, leading to a significant depression and broadening of the melting range. Proper sample handling and drying are therefore critical.[9]

  • Polymorphism: Many pharmaceutical compounds, including hydrochlorides, can exist in multiple crystalline forms known as polymorphs.[10][11] Polymorphs have different crystal lattice arrangements and, consequently, different physical properties, including distinct melting points.[12] The unexpected appearance of a more stable, less soluble polymorph can have profound implications for a drug's bioavailability.[13] It is crucial to be aware that different crystallization or storage conditions could yield different polymorphic forms of 2-(2-Ethoxyethoxy)aniline hydrochloride.

Instrumentation and Methodologies

Two primary methods are employed for melting point determination, each offering unique advantages. Using an orthogonal method like DSC to confirm results from the capillary technique provides a higher degree of confidence.

The Compendial Standard: Capillary Method (USP Apparatus I)

This is the most widely used technique, cited in pharmacopeias worldwide.[3] It involves heating a small amount of finely powdered sample packed into a thin glass capillary tube under controlled conditions.[5] The melting process is observed visually or detected automatically.[3]

The Orthogonal Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] During melting, the sample absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram.[16] DSC provides more quantitative data than the capillary method, including the enthalpy of fusion (the energy required to melt the sample), and is highly sensitive for detecting polymorphic transitions.[4]

Method Selection: A Comparative Analysis
Parameter Capillary Method (Visual/Automated) Differential Scanning Calorimetry (DSC)
Principle Visual/Optical detection of phase change.Measurement of heat flow during phase change.[14]
Information Obtained Melting Range (Onset, Clear Point).Melting Point (Onset, Peak), Enthalpy of Fusion (ΔH), Heat Capacity (Cp), Polymorphic Transitions.[4]
Precision Good; operator-dependent for visual methods.Excellent; instrument-controlled.
Sample Size 2-5 mg.[17]2-10 mg.[4]
Throughput Moderate (some instruments measure multiple capillaries).[5]Low to Moderate (typically one sample at a time).
Regulatory Acceptance Compendial method (e.g., USP <741>).[6]Widely accepted; provides deeper characterization.[15]

The Self-Validating System: Calibration and Qualification

An instrument's accuracy is paramount. Regular calibration ensures that the temperature recorded by the instrument is traceable to primary standards, making the resulting data trustworthy and defensible.[18]

The Principle of Calibration

Calibration involves measuring the melting points of highly pure, certified reference standards (CRSs) with well-defined melting points.[19] Any deviation between the observed melting point and the certified value is used to create a correction curve or to adjust the instrument's temperature scale.[20] This process should be performed at regular intervals, typically monthly, or after any instrument maintenance.[20][21]

Selection and Use of Certified Reference Standards (CRS)

CRSs are available from pharmacopeial bodies (like USP) or accredited suppliers.[22] It is best practice to perform a multi-point calibration using at least three standards that bracket the expected melting range of the sample under investigation.[18][19]

USP Reference Standard Certified Melting Range (°C)
Vanillin81.0 – 83.0 °C[20]
Acetanilide114.0 – 116.0 °C[20]
Caffeine234.0 – 237.0 °C[20]
Sulfanilamide164.5 – 166.5 °C[20]
(Note: Always refer to the certificate of analysis for the specific lot of the reference standard being used.)

Experimental Workflow: From Sample to Result

A robust workflow ensures that each step, from sample preparation to data analysis, is controlled and reproducible.

G cluster_prep Preparation Phase cluster_cal System Validation cluster_analysis Analysis Phase cluster_report Reporting Phase Sample Sample Receipt Dry Drying (Vacuum Desiccator) Sample->Dry Assess Hygroscopicity Grind Grinding to Fine Powder Dry->Grind Ensure Homogeneity Pack Pack Capillary / DSC Pan Grind->Pack Calibrate Instrument Calibration (using CRSs) Heat Controlled Heating (1 °C/min ramp) Calibrate->Heat Ensures Accuracy Pack->Heat Observe Observe / Record Data Heat->Observe Analyze Analyze Data (Determine Range/Peak) Observe->Analyze Report Generate Report Analyze->Report

Caption: High-level workflow for melting point determination.

Protocol: Sample Preparation for Melting Point Analysis

Causality: Improper sample preparation is a primary source of inaccurate results. The goals are to ensure the sample is anhydrous, homogeneous, and finely powdered for efficient and uniform heat transfer.[8][9]

  • Drying: Place 10-20 mg of 2-(2-Ethoxyethoxy)aniline hydrochloride in a watch glass. Dry in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 16 hours to remove any adsorbed moisture.[6] This step is critical to counteract potential hygroscopicity.

  • Pulverization: Gently grind the dried sample into a very fine, uniform powder using an agate mortar and pestle.[17][23] Large crystals pack poorly and heat unevenly, leading to a broad melting range.[8]

  • Handling: Throughout the process, handle the sample in an environment with controlled humidity if possible. Use powder-free gloves to prevent contamination.[17]

Protocol: Determination by Capillary Method (USP <741>, Class Ia)

Causality: This protocol follows compendial standards to ensure reproducible and comparable results. The heating rate is the most critical parameter; a slow ramp rate near the melting point is essential for the sample and thermometer to remain in thermal equilibrium.[1]

  • Capillary Packing: Invert a capillary tube (0.8-1.2 mm internal diameter) and press the open end into the powdered sample.[18] Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5-3.5 mm is achieved.[7][18]

  • Instrument Setup: Set the starting temperature of the apparatus to at least 5-10 °C below the expected melting point. If the melting point is unknown, perform a rapid preliminary scan (10-20 °C/min) to find an approximate value first.[8][9]

  • Heating: Insert the packed capillary into the heating block. Set the heating ramp rate to 1 °C/min.[5][24] Pharmacopeial methods mandate this slow rate for accuracy.[5]

  • Observation & Recording:

    • Record the Onset Temperature (T_onset) : The temperature at which the column of the substance is first observed to collapse or when the first drop of liquid becomes visible.[18]

    • Record the Clear Point (T_clear) : The temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid.

  • Reporting: The melting range is reported as T_onset – T_clear. Perform the measurement in triplicate and report the average range.

Protocol: Determination by DSC

Causality: DSC provides a highly sensitive and objective measurement of the thermal transition. Sealing the pan prevents sample loss due to sublimation and minimizes exposure to the atmospheric environment.

  • Sample Preparation: Tare an aluminum DSC pan and lid. Accurately weigh 2-5 mg of the finely powdered sample into the pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. This creates a closed system, which is important for volatile or hygroscopic samples.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate: Hold the sample at a temperature well below the expected melting point (e.g., 25 °C) for 2-3 minutes to ensure a stable baseline.

    • Ramp: Heat the sample at a controlled rate, typically 5 or 10 °C/min, under an inert nitrogen purge gas.

    • Isothermal/Cool: Heat to a temperature well above the melting transition to ensure the entire event is captured.

  • Data Analysis: Analyze the resulting thermogram to determine the key transition points.

Data Analysis and Interpretation

Interpreting Visual Cues (Capillary Method)

The visual determination requires careful observation. The onset is the first sign of change, not necessarily a full liquid state. The clear point is unequivocal. A narrow range between these two points signifies high purity.

Deconstructing the DSC Thermogram

The endothermic melting event appears as a peak on the DSC curve. The key parameters are extracted using the analysis software.

G cluster_0 DSC Thermogram Y_axis Endothermic Heat Flow → origin origin Y_axis->origin X_axis Temperature (°C) → origin->X_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 onset_label Onset Temp. onset_label->onset_point peak_label Peak Temp. peak_label->peak_point_top peak_point_top->peak_point

Caption: Idealized DSC thermogram showing a melting endotherm.

  • Onset Temperature: The extrapolated beginning of the melting peak, often correlated with the start of melting. This is typically reported as the melting point from a DSC experiment.

  • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔH): The integrated area under the peak, representing the energy absorbed during melting (in J/g). This value is useful for polymorphism and purity studies.

Advanced Topics and Troubleshooting

Investigating Atypical Melt Behavior

Not all samples melt cleanly. A broad melting range or visual decomposition (charring, color change) requires further investigation.

G Start Observe Broad Melting Range (>2 °C) CheckPurity Is sample known to be pure? Start->CheckPurity Impurity Result indicates presence of impurities. CheckPurity->Impurity No Decomp Does sample decompose (charring, gas)? CheckPurity->Decomp Yes DecompYes Report as 'melts with decomposition'. Use faster ramp rate (5°C/min). Decomp->DecompYes Yes Polymorph Consider polymorphism. Run DSC to look for multiple thermal events. Decomp->Polymorph No

Caption: Decision tree for troubleshooting a broad melting range.

The Challenge of Polymorphism

If different batches of 2-(2-Ethoxyethoxy)aniline hydrochloride exhibit different melting points despite being chemically pure, polymorphism should be suspected.[10] DSC is an excellent tool for this, as it can often detect the melting of one form followed by recrystallization into a more stable form, which then melts at a higher temperature.[4] Techniques like X-Ray Powder Diffraction (XRPD) would be required for definitive confirmation.

Conclusion: Best Practices for Accurate Determination

The determination of the melting point of 2-(2-Ethoxyethoxy)aniline hydrochloride is a foundational analytical procedure that demands meticulous attention to detail. Trustworthy data is built upon a tripod of validated instrumentation , rigorous sample preparation , and standardized methodology . Always ensure the instrument is calibrated with certified reference standards. Critically, the sample must be thoroughly dried and finely powdered to mitigate the effects of hygroscopicity and ensure uniform heat transfer. By adhering to the compendial methods outlined in USP <741> and leveraging orthogonal techniques like DSC for deeper characterization, researchers can generate accurate, reliable, and defensible melting point data that provides a solid foundation for identity, purity, and quality assessment in drug development.

References

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: U.S. Pharmacopeia URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

  • Title: Melting Point Determination in Pharmaceutical Industry Source: NANOLAB URL: [Link]

  • Title: <741> Melting Range or Temperature - USP-NF Source: USP-NF URL: [Link]

  • Title: Melting Point Determination Source: University of Calgary URL: [Link]

  • Title: Melting Point Determination - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Melting Point Reference Standards Source: Mettler Toledo URL: [Link]

  • Title: Calibration of Melting Point Apparatus Source: Pharmaguideline URL: [Link]

  • Title: Melting point testing as per USP 741 Source: YouTube URL: [Link]

  • Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]

  • Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv URL: [Link]

  • Title: 2.1: Melting Point Analysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Melting Point Apparatus - SOP Source: Pharma Beginners URL: [Link]

  • Title: How do I prepare samples for melting point analysis? Source: Camlab URL: [Link]

  • Title: Melting Point Certified Reference Standards Source: Stanford Research Systems URL: [Link]

  • Title: Lab 3: Calibration of a Melting Point Apparatus Source: California State University, Bakersfield URL: [Link]

  • Title: Melting Point Determination | Your Guide to Melting Point Analysis (Tips & Hints) Source: Mettler Toledo URL: [Link]

  • Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

  • Title: Polymorphism: The Phenomenon Affecting the Performance of Drugs Source: IntechOpen URL: [Link]

  • Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation of samples for melting point determination Source: Cole-Parmer URL: [Link]

  • Title: A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Source: Royal Society of Chemistry URL: [Link]

  • Title: Why Polymorphism is Key in Drug Development! Source: PharmaCores URL: [Link]

  • Title: Identification of polymorphism in ethylone hydrochloride: synthesis and characterization Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Physical Properties of Amines – Solubility, Melting and Boiling Point Source: EMBIBE URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: Mettler Toledo URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis Explained Source: Skzindustrial URL: [Link]

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An In-Depth Technical Guide to the Anticipated Toxicity Profile of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Hazard Identification and Risk Assessment for a Novel Anilino-Derivative

Disclaimer: Direct toxicological data for 2-(2-Ethoxyethoxy)aniline hydrochloride is not publicly available. This guide provides a comprehensive, predictive toxicological profile based on a thorough analysis of the well-characterized toxicity of its parent molecule, aniline hydrochloride, and structurally related ethoxy compounds. This approach, known as read-across, is a standard methodology in toxicological assessment for data-poor chemicals. All data presented for specific endpoints are derived from studies on aniline or aniline hydrochloride unless otherwise stated and should be interpreted as predictive for the target compound.

Section 1: Executive Summary and Scientific Rationale

The core rationale behind this analog-based approach is the structural dominance of the aniline moiety, which is known to drive specific toxicological outcomes, primarily hematotoxicity (methemoglobinemia) and spleen carcinogenicity in rodents.[1][2][3][4] The 2-(2-ethoxyethoxy) side chain is anticipated to modulate the toxicokinetics and potentially the metabolism of the compound, which could influence the potency and target organ effects, but is unlikely to completely negate the inherent hazards of the aniline functional group.

Section 2: Physicochemical Properties and Toxicokinetic Predictions

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Estimated Physicochemical Properties of 2-(2-Ethoxyethoxy)aniline Hydrochloride

PropertyAniline Hydrochloride (Reference)Predicted Impact of 2-(2-Ethoxyethoxy) Group
Appearance White to greenish crystalline solid[1]Likely a crystalline solid
Water Solubility SolubleThe ethoxyethoxy group may increase water solubility compared to aniline, but the overall molecule remains moderately lipophilic.
LogP (Octanol/Water Partition Coefficient) 0.9 (for aniline)The ether linkages and terminal ethyl group will increase lipophilicity compared to aniline, potentially enhancing absorption, particularly via the dermal route.
Predicted Toxicokinetics (ADME)
  • Absorption: Aniline is readily absorbed via oral, dermal, and inhalation routes in both humans and animals.[1][2] The increased lipophilicity conferred by the ethoxyethoxy side chain may enhance the rate and extent of dermal absorption for 2-(2-Ethoxyethoxy)aniline hydrochloride.

  • Distribution: Following absorption, aniline is distributed throughout the body. The primary concern is its effect on red blood cells.

  • Metabolism: Aniline undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include N-hydroxylation to form phenylhydroxylamine, which is a critical step in the induction of methemoglobinemia. Other pathways involve ring hydroxylation. The ethoxyethoxy side chain may undergo O-dealkylation or ether cleavage, potentially leading to different metabolic profiles and excretion kinetics. The biotransformation of the side chain could either detoxify the molecule or potentially create novel reactive metabolites.

  • Excretion: Metabolites of aniline are primarily excreted in the urine.

Section 3: Primary Hazard Identification: Hematotoxicity

The hallmark of acute aniline toxicity is methemoglobinemia.[4][5] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.

Mechanism of Methemoglobinemia

The proposed mechanism involves a futile redox cycle within erythrocytes, driven by aniline metabolites.

Methemoglobin_Formation cluster_RBC Inside Red Blood Cell Aniline Aniline Metabolism Hepatic Metabolism (N-hydroxylation) Aniline->Metabolism PHA Phenylhydroxylamine Metabolism->PHA RBC Red Blood Cell PHA->RBC Hb Hemoglobin (Fe²⁺) PHA->Hb Oxidation MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxygen Oxygen Transport Blocked MetHb->Oxygen

Caption: Aniline-induced methemoglobin formation pathway.

Clinical signs of exposure are directly related to the percentage of methemoglobin in the blood and include cyanosis (a bluish tint to the skin), dizziness, headache, and at high concentrations, coma and death.[4][5] It is highly probable that 2-(2-Ethoxyethoxy)aniline hydrochloride will exhibit similar hematotoxic properties.

Section 4: Genotoxicity and Carcinogenicity Profile

Genotoxicity

The genotoxicity of aniline is complex, with mixed results across various assays.[2]

  • Gene Mutations: Aniline generally tests negative in bacterial reverse mutation assays (Ames test).[6]

  • Chromosomal Aberrations: Positive results for chromosomal damage (clastogenicity) have been observed in both in vitro mammalian cell assays and in vivo studies, particularly at high, toxic doses that induce hematotoxicity.[1][6] Aniline has been shown to increase the frequency of micronucleus formation in rats and mice.[1]

Given these findings, 2-(2-Ethoxyethoxy)aniline hydrochloride should be considered potentially genotoxic, particularly clastogenic.

Carcinogenicity

Aniline hydrochloride is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1] This is based on sufficient evidence in experimental animals.[1]

  • Target Organ: The primary target organ for aniline-induced carcinogenicity in Fischer 344 rats is the spleen.[1][3] Long-term dietary administration of aniline hydrochloride leads to a significant increase in the incidence of splenic sarcomas, particularly in male rats.[2][3]

  • Mode of Action: A genotoxic mode of action for aniline-induced carcinogenicity cannot be ruled out.[1] However, a strong body of evidence suggests a non-genotoxic mechanism linked to chronic red blood cell damage and subsequent splenotoxicity. The continuous hemolysis and deposition of iron in the spleen are thought to lead to chronic inflammation, fibrosis, and ultimately, tumor formation.[1]

It is plausible that 2-(2-Ethoxyethoxy)aniline hydrochloride will share this carcinogenic potential, targeting the spleen through a similar mechanism of chronic hematotoxicity-driven tissue damage.

Table 2: Summary of Predicted Toxicological Endpoints

EndpointFinding for Aniline Hydrochloride (Surrogate)Predicted Finding for 2-(2-Ethoxyethoxy)aniline hydrochloride
Acute Oral Toxicity High acute toxicity[1]High
Acute Dermal Toxicity High acute toxicity[1]High , potentially enhanced by increased lipophilicity
Acute Inhalation Toxicity High acute toxicity[1]High
Skin Irritation Mild irritantLikely irritant
Eye Irritation Causes serious eye damage[1]Likely to cause serious eye damage
Skin Sensitization Skin sensitizer[1]Likely skin sensitizer
Repeated Dose Toxicity Target organs: Spleen, blood, bone marrow, liver, kidney[1]Target organs likely to include spleen and blood
Genotoxicity Mixed results; evidence for clastogenicity in vivo[1][6]Presumed to be genotoxic (clastogenic)
Carcinogenicity Carcinogenic in rats (spleen tumors)[1][2][3]Presumed to be carcinogenic
Reproductive/Developmental Toxicity No specific reproductive or developmental toxicity observed at non-maternally toxic doses[1][7]To be determined; maternal toxicity likely a confounding factor

Section 5: Standardized Methodologies for Toxicological Evaluation

To definitively characterize the toxicity profile of 2-(2-Ethoxyethoxy)aniline hydrochloride, a tiered testing strategy according to internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is required.

Tier 1: In Vitro Toxicology

In vitro methods provide crucial initial data, reduce animal use, and can offer mechanistic insights.

In_Vitro_Workflow cluster_invitro In Vitro Toxicity Testing Workflow cluster_geno Genotoxicity Battery (OECD) cluster_cyto Cytotoxicity & Other Endpoints start Test Compound: 2-(2-Ethoxyethoxy)aniline HCl Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) start->Ames MNvit In Vitro Micronucleus Test (OECD 487) start->MNvit MLA Mouse Lymphoma Assay (OECD 490) start->MLA Cytotox Cytotoxicity Assays (e.g., Neutral Red Uptake - OECD 129) start->Cytotox Skin_Irr Reconstructed Human Epidermis Skin Irritation (OECD 439) start->Skin_Irr Eye_Irr Bovine Corneal Opacity and Permeability (BCOP - OECD 437) start->Eye_Irr

Caption: Standard in vitro toxicology testing workflow.

Detailed Protocols:

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay is used to detect chromosomal damage. Cultured mammalian cells are exposed to the test compound, and after an appropriate incubation period, the cells are analyzed for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division). This test can detect both clastogenic and aneugenic effects.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439): This method uses a three-dimensional human epidermis model. The test compound is applied topically to the tissue surface. Cell viability is then measured (e.g., by MTT assay) to determine the irritant potential of the substance.

Tier 2: In Vivo Toxicology

If in vitro results indicate potential toxicity, or to satisfy regulatory requirements for systemic toxicity, targeted in vivo studies are necessary.

In_Vivo_Workflow cluster_invivo In Vivo Toxicity Testing Workflow start Positive In Vitro Signals or Regulatory Requirement Acute Acute Oral Toxicity (Fixed Dose Procedure - OECD 420) start->Acute Repeat_Dose Repeated Dose 28-Day or 90-Day Oral Toxicity Study in Rodents (OECD 407 or 408) Acute->Repeat_Dose MNvivo In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Repeat_Dose->MNvivo Repro_Screen Reproduction/Developmental Toxicity Screening Test (OECD 421) Repeat_Dose->Repro_Screen Carcino Carcinogenicity Study (OECD 451) Repeat_Dose->Carcino If warranted by repeated dose findings and genotoxicity

Caption: Tiered in vivo toxicology testing workflow.

Detailed Protocols:

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408): This is a cornerstone study for characterizing sub-chronic toxicity. The test substance is administered orally daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology of all major organs. Based on the aniline data, special attention should be paid to the spleen, liver, kidneys, and blood parameters.

  • Carcinogenicity Study (OECD TG 451): This long-term study is conducted if there is a cause for concern from genotoxicity data, structure-activity relationships, or findings in repeated-dose studies.[1][8][9] The substance is administered daily to animals (usually rats) for the majority of their lifespan (e.g., 24 months).[8] The primary endpoint is the incidence of neoplasms in treated groups compared to controls.[1][10]

  • Reproduction/Developmental Toxicity Screening Test (OECD TG 421): This study provides initial information on potential effects on male and female reproductive performance such as gonadal function, mating behavior, conception, gestation, and parturition. It also assesses developmental toxicity on the offspring.

Section 6: Conclusion and Recommendations

Based on a comprehensive analysis of its structural analog, aniline hydrochloride, 2-(2-Ethoxyethoxy)aniline hydrochloride should be presumed to be a highly toxic compound. The primary hazards are anticipated to be:

  • High acute toxicity via all routes of exposure.

  • Severe hematotoxicity , specifically the induction of methemoglobinemia.

  • Genotoxic potential , with a particular concern for clastogenicity.

  • Carcinogenicity , likely targeting the spleen through a mechanism linked to chronic hematotoxicity and inflammation.

The presence of the 2-(2-ethoxyethoxy) side chain may modulate the ADME properties of the molecule but is unlikely to alter the fundamental toxicological profile of the aniline core.

It is strongly recommended that this compound be handled with stringent safety precautions. For any development program, the in vitro and in vivo testing workflows outlined in Section 5 should be considered mandatory to establish a definitive safety profile and enable a quantitative risk assessment.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement - 26 June 2023. [Link]

  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

  • Slideshare. (n.d.). Oecd 541 guidelines. [Link]

  • Chemical Watch. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. [Link]

  • PubMed. (n.d.). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Canada.ca. (n.d.). Aniline. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • ResearchGate. (n.d.). Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals | Request PDF. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | ToxFAQs™. [Link]

  • NAMSA. (n.d.). ISO 10993-3: Medical Device Genotoxicity Testing Services. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for Reproductive Toxicity Risk Assessment. [Link]

  • Springer Link. (n.d.). Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH). [Link]

  • OECD iLibrary. (n.d.). Test No. 451: Carcinogenicity Studies. [Link]

  • ResearchGate. (2023). (PDF) Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • ICCF. (n.d.). genotoxicity testing. [Link]

  • European Medicines Agency. (n.d.). S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals. [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of arylamines is a cornerstone of modern medicinal and materials chemistry. 2-(2-Ethoxyethoxy)aniline is a valuable building block, imparting unique solubility and physicochemical properties to target molecules. This document provides a comprehensive guide to the reaction conditions for its C-N cross-coupling, focusing on the robust and versatile Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, offer optimized starting conditions, present a detailed, validated experimental protocol, and provide a troubleshooting guide to empower researchers in drug development and chemical synthesis.

Foundational Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[1] Its development revolutionized synthetic chemistry by providing a highly general and functional-group-tolerant method for synthesizing aryl amines, which were previously difficult to access.[2]

The reaction proceeds via a catalytic cycle, as illustrated below. Understanding the role of each component is critical for reaction optimization and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the active Pd(0) catalyst.[2][3][4]

G pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) amido_complex->catalyst_regen out1 [Base-H]⁺X⁻ amido_complex->out1 in1 Ar-X in1->pd0 in2 R'R''NH in2->oa_complex in3 Base in3->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components
  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, particularly dialkylbiaryl phosphines, are highly effective.[2] They promote the crucial reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wide range of substrates, including less reactive aryl chlorides.[2][5]

  • Base: A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are employed.[1][3] The solubility of the base can also significantly impact the reaction rate.[6]

    • Critical Note for Hydrochloride Salts: 2-(2-Ethoxyethoxy)aniline hydrochloride requires at least two equivalents of base: one to neutralize the hydrochloride salt to the free aniline, and a second to participate in the catalytic cycle. It is standard practice to use a slight excess (e.g., 2.2-2.5 equivalents total).

  • Aryl Coupling Partner (Ar-X): The reactivity of the aryl (pseudo)halide typically follows the order: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3] However, in Buchwald-Hartwig aminations, aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide anion formed during the reaction.[4] Advances in ligand design have made the coupling of even unactivated aryl chlorides routine.[5]

  • Solvent: Aprotic, non-coordinating solvents are generally used. Ethereal solvents (e.g., dioxane, THF, CPME) and aromatic hydrocarbons (e.g., toluene) are most common.[3][7] The choice of solvent is often dictated by the solubility of the reagents and the desired reaction temperature.

Application Note: Optimizing the Coupling of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Based on established principles, the following table provides recommended starting conditions for the Buchwald-Hartwig amination of 2-(2-Ethoxyethoxy)aniline hydrochloride with various aryl halides. These conditions serve as a robust starting point for further optimization.

ParameterAryl Bromides / IodidesAryl Chlorides (Electron-Deficient)Aryl Chlorides (Electron-Rich/Neutral)
Pd Precursor Pd₂(dba)₃ (1 mol %) or Pd(OAc)₂ (2 mol %)Pd₂(dba)₃ (1.5-2 mol %)G4-XantPhos Precatalyst (2 mol %)
Ligand RuPhos (1.5-2.5 mol %) or XPhos (2-4 mol %)BrettPhos (3-4 mol %)XantPhos (2.2 mol %)
Base NaOtBu (2.2 equiv)K₃PO₄ (2.5 equiv)LHMDS (2.2 equiv)
Solvent Toluene or DioxaneDioxane or t-Amyl alcoholToluene
Temperature 80 - 110 °C100 - 120 °C100 - 110 °C
Time 4 - 24 h12 - 24 h12 - 24 h

Detailed Experimental Protocol

This section provides a step-by-step procedure for a representative coupling reaction between 2-(2-Ethoxyethoxy)aniline hydrochloride and 4-bromotoluene.

Materials and Reagents
ReagentMWAmountMolesEquiv.
4-Bromotoluene171.04171 mg1.01.0
2-(2-Ethoxyethoxy)aniline HCl233.71280 mg1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01
RuPhos476.6111.9 mg0.0250.025
Sodium tert-butoxide96.10212 mg2.22.2
Toluene (anhydrous)-5 mL--
Safety Precautions
  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][9]

  • Reagents: Palladium compounds are precious metal catalysts; handle with care to avoid waste. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle under an inert atmosphere.[5] Toluene is flammable and has associated health risks.[8] 2-(2-Ethoxyethoxy)aniline hydrochloride is a toxic substance.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][10]

  • Inert Atmosphere: The catalytic system, particularly the Pd(0) species and phosphine ligands, is sensitive to oxygen. The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow Diagram

G start Start step1 Add solids (Aniline HCl, Ar-Br, NaOtBu, Pd₂(dba)₃, RuPhos) to oven-dried flask. start->step1 Setup end End step step action action step2 Seal flask with septum and purge with N₂/Ar for 10-15 minutes. step1->step2 step3 Add anhydrous toluene via syringe. step2->step3 action1 Heat reaction mixture to 100 °C with vigorous stirring. step3->action1 step4 Monitor reaction progress by TLC or LC-MS (e.g., every 4 hours). action1->step4 step5 Upon completion, cool to room temperature. step4->step5 step6 Quench reaction with H₂O and dilute with ethyl acetate. step5->step6 step7 Perform aqueous work-up (wash with H₂O and brine). step6->step7 step8 Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. step7->step8 step9 Purify crude product via flash column chromatography. step8->step9 step9->end Characterize

Caption: Step-by-step workflow for the C-N coupling protocol.

Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(2-Ethoxyethoxy)aniline hydrochloride (280 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), sodium tert-butoxide (212 mg, 2.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and RuPhos (11.9 mg, 0.025 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully add water (10 mL) to quench the reaction. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-(4-methylphenyl)-2-(2-ethoxyethoxy)aniline.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Action(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient base to neutralize HCl salt.3. Poor solubility of reagents.1. Ensure rigorous inert atmosphere technique; use fresh, anhydrous solvent.2. Re-run with ≥2.2 equivalents of base.3. Try a different solvent (e.g., dioxane, CPME) or increase temperature slightly.
Formation of Hydrodehalogenated Arene The β-hydride elimination side reaction is competing with reductive elimination.[2]Use a bulkier, more electron-rich ligand (e.g., switch from a first-gen to a third-gen ligand like RuPhos).
Dark, Tarry Reaction Mixture Catalyst decomposition, often at high temperatures or prolonged reaction times.Lower the reaction temperature. Reduce catalyst loading. Ensure the phosphine ligand is not degraded.
Incomplete Reaction with Aryl Chloride Lower reactivity of the C-Cl bond.Switch to a more active catalyst system designed for aryl chlorides (e.g., a G4-precatalyst with a ligand like BrettPhos). Increase temperature and/or reaction time.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the C-N cross-coupling of 2-(2-Ethoxyethoxy)aniline hydrochloride. Success hinges on the careful selection of the catalyst system—comprising the palladium precursor, ligand, and base—and the diligent application of inert atmosphere techniques. By understanding the mechanistic roles of these components and using the optimized protocols provided, researchers can reliably synthesize novel arylamine derivatives for applications across the chemical sciences.

References

  • Title: Buchwald–Hartwig aminationSource: WikipediaURL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Source: Chemical InsightsURL: [Link]

  • Title: Buchwald-Hartwig AminationSource: Chemistry LibreTextsURL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & ExamplesSource: NROChemistryURL: [Link]

  • Title: Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylaminesSource: Chemical Science (RSC Publishing)URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling ReactionSource: Organic Chemistry PortalURL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling ReactionsSource: Chemical ReviewsURL: [Link]

  • Title: A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling ReactionSource: Organic Letters - ACS PublicationsURL: [Link]

  • Title: The palladium-catalyzed synthesis of organic aminesSource: DSpace@MITURL: [Link]

  • Title: Palladium-Catalyzed Arylation of FluoroalkylaminesSource: PMC - NIHURL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig AminationSource: The Journal of Organic ChemistryURL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactionsSource: RSC PublishingURL: [Link]

  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding AminesSource: PMC - NIHURL: [Link]

  • Title: The Role of the Base in Buchwald-Hartwig AminationSource: ResearchGateURL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactionsSource: White Rose Research OnlineURL: [Link]

  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental ValidationSource: The Journal of Physical Chemistry B - ACS PublicationsURL: [Link]

  • Title: What can reaction databases teach us about Buchwald–Hartwig cross-couplings?Source: RSC PublishingURL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage PointSource: University of WindsorURL: [Link]

  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding AminesSource: ACS CatalysisURL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic AminesSource: PMC - NIHURL: [Link]

  • Title: Safety Data Sheet: Aniline hydrochlorideSource: Carl ROTHURL: [Link]

  • Title: Aniline hydrochloride - Safety Data SheetSource: PENTAURL: [Link]

Sources

Application Note: 2-(2-Ethoxyethoxy)aniline Hydrochloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and utilization of Poly(2-(2-ethoxyethoxy)aniline) (P(EEA)), a functionalized derivative of polyaniline (PANI). While unsubstituted PANI is celebrated for its high conductivity, its application is often limited by poor solubility in common organic solvents and intractability.

The incorporation of the 2-(2-ethoxyethoxy) substituent at the ortho position of the aniline ring addresses these limitations. The flexible ethoxyethoxy side chain acts as an internal plasticizer and solubilizing group (similar to a short PEG chain), significantly enhancing processability without abolishing conductivity. This derivative is particularly relevant for:

  • Soluble Conductive Inks: For printed electronics.

  • Biosensors: The ether oxygen atoms provide unique binding sites for cations and hydrogen-bonding analytes.

  • Smart Drug Delivery: The improved biocompatibility of the PEG-like side chain makes P(EEA) a candidate for electro-responsive drug release systems.

Material Specifications & Chemistry

Chemical Identity[1]
  • Compound Name: 2-(2-Ethoxyethoxy)aniline hydrochloride

  • Synonyms: o-(2-Ethoxyethoxy)aniline HCl; 2-(2-Ethoxyethoxy)benzenamine hydrochloride.

  • Structure: An aniline ring substituted at the ortho (2-) position with a -O-CH2-CH2-O-CH2-CH3 group.

  • Role: Monomer for oxidative polymerization.[1][2]

Mechanistic Insight

The polymerization of ortho-substituted anilines proceeds via the coupling of radical cations. The ethoxyethoxy group exerts two competing effects:

  • Electronic Effect (+M): The alkoxy group is electron-donating, which stabilizes the cationic radical intermediate and lowers the oxidation potential of the monomer compared to aniline (typically by 0.1–0.2 V).

  • Steric Effect: The bulky side chain at the ortho position introduces torsion between the phenyl rings in the polymer backbone. This reduces the effective conjugation length (

    
    -orbital overlap), often resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to parent PANI. However, this torsion is the key factor that disrupts inter-chain 
    
    
    
    -
    
    
    stacking, thereby increasing solubility .

Protocol 1: Chemical Oxidative Polymerization

For the bulk synthesis of soluble conductive powder.

Reagents & Equipment
  • Monomer: 2-(2-Ethoxyethoxy)aniline hydrochloride (10 mmol, ~2.18 g).

  • Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈ (10 mmol, ~2.28 g). Note: Stoichiometric 1:1 ratio is preferred to prevent over-oxidation.

  • Acid Dopant: 1.0 M Hydrochloric Acid (HCl) (100 mL).

  • Solvent: Deionized Water.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology
  • Preparation of Monomer Solution:

    • Dissolve 2-(2-Ethoxyethoxy)aniline hydrochloride in 50 mL of 1.0 M HCl.

    • Chill the solution to 0–5 °C in an ice bath. Critical: Low temperature minimizes side reactions and ortho-coupling defects.

  • Preparation of Oxidant Solution:

    • Dissolve APS in 50 mL of 1.0 M HCl. Chill to 0–5 °C.

  • Polymerization:

    • Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.

    • Observation: The solution will transition from colorless

      
       pink 
      
      
      
      dark green (Emeraldine Salt form).
    • Maintain stirring at 0–5 °C for 6 hours, then allow to sit at room temperature for 12 hours.

  • Purification (Self-Validating Step):

    • Filter the dark green precipitate.

    • Wash 1: 3x with 1.0 M HCl (removes residual monomer/oxidant).

    • Wash 2: 3x with Acetone or Methanol (removes low molecular weight oligomers). Checkpoint: The filtrate should eventually run clear.

    • Drying: Vacuum dry at 60 °C for 24 hours.

Solubility Processing (Dedoping)

To process the polymer into films, convert the salt to the soluble Emeraldine Base :

  • Stir the green powder in 0.1 M NH₄OH for 2 hours (Color changes to blue/violet).

  • Filter and dry.

  • Solubility Check: The resulting blue powder should be soluble in NMP (N-methyl-2-pyrrolidone), DMSO, and potentially THF or Chloroform due to the ethoxyethoxy chain.

Protocol 2: Electrochemical Polymerization

For thin-film deposition on electrodes (Sensors/Coatings).

Setup
  • Cell: Standard three-electrode cell.

  • Working Electrode (WE): Glassy Carbon, Platinum, or ITO (Indium Tin Oxide) glass.

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgCl (saturated KCl).

  • Electrolyte: 0.1 M Monomer in 1.0 M H₂SO₄ or HClO₄.

Cyclic Voltammetry (CV) Method
  • Parameters:

    • Scan Range: -0.2 V to +0.9 V vs. Ag/AgCl. Note: Avoid scanning >1.0 V to prevent over-oxidation (degradation).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Mechanism Validation:

    • First Cycle: Observe the irreversible monomer oxidation peak (typically around +0.75 V).

    • Subsequent Cycles: Observe the emergence of new redox couples (polaron/bipolaron transitions) that increase in current with each cycle, confirming the growth of a conductive film on the electrode.

Visualization: Synthesis & Application Workflow

Polymerization Mechanism Pathway

The following diagram illustrates the oxidative coupling pathway, highlighting the role of the ethoxyethoxy substituent.

PolymerizationMechanism Monomer 2-(2-Ethoxyethoxy)aniline (Monomer) Radical Radical Cation Formation Monomer->Radical Oxidation (APS or Anodic Potential) Dimer Dimerization (Head-to-Tail) Radical->Dimer Coupling (-2H+) ChainGrowth Chain Propagation (Polymerization) Dimer->ChainGrowth + Monomer / Oxidation EmeraldineSalt Poly(EEA) Emeraldine Salt (Conductive/Green) ChainGrowth->EmeraldineSalt Doping (HCl/H2SO4) EmeraldineBase Poly(EEA) Emeraldine Base (Soluble/Blue) EmeraldineSalt->EmeraldineBase Dedoping (NH4OH) Solubility Activation

Figure 1: Oxidative polymerization pathway of 2-(2-ethoxyethoxy)aniline. The final dedoping step activates solubility in organic solvents.

Application Workflow: Biosensor Fabrication

This workflow demonstrates how to utilize the synthesized polymer for a specific application (e.g., a glucose or pH sensor).

ApplicationWorkflow cluster_properties Key Advantages Synthesis 1. Synthesis (Protocol 1 or 2) Processing 2. Processing (Dissolve in NMP/Cast Film) Synthesis->Processing Purify & Solubilize Immobilization 3. Bio-Functionalization (Entrapment of Enzymes/Antibodies) Processing->Immobilization Film Deposition Solubility High Solubility (Easy Processing) Processing->Solubility Device 4. Sensor Assembly (Electrode Integration) Immobilization->Device Assembly Biocompatibility PEG-like Chain (Reduced Fouling) Immobilization->Biocompatibility Detection 5. Signal Detection (Amperometric Response) Device->Detection Analyte Interaction

Figure 2: Workflow for fabricating a biosensor using Soluble Poly(EEA), highlighting the processing advantages.

Characterization & Data Interpretation

TechniqueExpected ResultInterpretation
UV-Vis Spectroscopy

~300-320 nm (

-

)

~600-650 nm (Exciton)
The "blue shift" compared to PANI (usually ~330/630 nm) confirms the steric effect of the ortho-ethoxyethoxy group, reducing conjugation length but enhancing solubility.
FTIR Spectroscopy Peaks at ~1500 cm⁻¹ (Benzenoid) ~1590 cm⁻¹ (Quinoid) ~1100-1150 cm⁻¹ (C-O-C) The strong ether stretch (C-O-C) at 1100-1150 cm⁻¹ is the fingerprint of the ethoxyethoxy side chain incorporation.
Cyclic Voltammetry Two redox pairs (

~0.2 V and ~0.7 V)
Confirms electroactivity. The peaks may be slightly shifted anodically compared to PANI due to steric hindrance.
Solubility Test Soluble in NMP, DMSO, CHCl₃Unlike PANI (insoluble), P(EEA) dissolves, forming a blue/violet solution.

Troubleshooting & Quality Control

  • Problem: Low Yield or Oligomers only.

    • Cause: Reaction temperature too high (>5 °C) or oxidant added too quickly.

    • Fix: Strictly maintain 0–5 °C and add APS dropwise over 30+ minutes.

  • Problem: Polymer is insoluble in NMP.

    • Cause: Incomplete dedoping or cross-linking.

    • Fix: Ensure thorough washing with NH₄OH. Avoid drying the salt form at high temperatures (>80 °C) which can induce thermal cross-linking.

  • Problem: Poor film adhesion.

    • Cause: Hydrophobicity of the substrate.

    • Fix: Plasma treat the electrode/substrate before drop-casting the P(EEA) solution.

References

  • Gok, A., et al. "Electrochemical synthesis and characterization of poly(o-ethoxyaniline)." Journal of Applied Polymer Science, vol. 103, no. 5, 2007. (General protocol for o-alkoxy anilines).

  • Patil, S.L., et al. "Synthesis and characterization of poly(o-phenetidine) and its application." Materials Chemistry and Physics, vol. 135, 2012. (Analogous chemistry for ethoxy-substituted aniline).

  • Stejskal, J., & Gilbert, R.G. "Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 74, no. 5, 2002. (The gold-standard oxidative polymerization protocol).

  • Huateng Pharma. "2-(2-Ethoxyethoxy)aniline hydrochloride Product Data." (Source for monomer specifications).

Disclaimer: This Application Note is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 2-(2-Ethoxyethoxy)aniline hydrochloride before handling.

Sources

Application Notes and Protocols for 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyethoxy)aniline hydrochloride is a substituted aniline derivative of interest in various research and development applications, including as an intermediate in the synthesis of dyes, pigments, and potentially in the development of novel pharmaceutical compounds and specialty polymers.[1] As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This document provides a comprehensive guide to the safe handling, storage, and use of 2-(2-Ethoxyethoxy)aniline hydrochloride. The protocols and recommendations outlined herein are grounded in the established safety profiles of analogous aromatic amines and aniline hydrochlorides, providing a robust framework for laboratory practice.[2][3] Researchers must recognize that while this guide offers a detailed foundation, it is not a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough, lab-specific risk assessment prior to commencing any work.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-(2-Ethoxyethoxy)aniline hydrochloride is fundamental to its safe handling and effective use in experimental design. While a comprehensive, experimentally verified dataset for this specific molecule is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of 2-(2-Ethoxyethoxy)aniline Hydrochloride and Related Compounds

Property2-(2-Ethoxyethoxy)aniline hydrochlorideAniline hydrochloride (Analogue)
Molecular Formula C₁₀H₁₆ClNO₂[4]C₆H₈ClN
Molecular Weight 217.7 g/mol [4]129.59 g/mol
Appearance Likely a crystalline solidWhite to greenish crystalline solid[5]
Solubility Expected to be soluble in water.[6] Solubility in organic solvents like ethanol, methanol, and DMSO is probable.[7]Highly soluble in water.[5] Soluble in ethanol and methanol.
Stability Likely sensitive to light and air, may darken upon exposure.[5] Hygroscopic.Sensitive to air and light (darkens).[5]
Melting Point Data not available198-202 °C
Boiling Point Data not available245 °C

Causality Behind Properties: The hydrochloride salt form significantly increases the polarity of the molecule, leading to its expected solubility in water and other polar solvents.[6] The aniline moiety is susceptible to oxidation, which is the primary reason for its light and air sensitivity, often resulting in discoloration.

Hazard Identification and Safety Precautions

As a substituted aniline hydrochloride, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential toxicity upon ingestion, inhalation, or skin contact, and its ability to cause serious eye irritation.[2][3]

GHS Hazard Statements (Inferred from Aniline Hydrochloride):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H318: Causes serious eye damage.

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Essential PPE for handling 2-(2-Ethoxyethoxy)aniline hydrochloride.

Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, neoprene gloves provide superior protection against aromatic amines. Always inspect gloves for any signs of degradation or perforation before use.

Engineering Controls
  • Fume Hood: All weighing and solution preparation activities involving the solid compound or its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential airborne contaminants.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Grounding: When transferring large quantities of the solid, ensure equipment is properly grounded to prevent static discharge.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Storage
  • Container: Store in a tightly sealed, light-resistant container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and acid anhydrides.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 2-(2-Ethoxyethoxy)aniline hydrochloride in a research setting.

Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • 2-(2-Ethoxyethoxy)aniline hydrochloride

  • Anhydrous DMSO

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Analytical balance

Procedure:

  • Calculate the required mass: For 10 mL of a 100 mM solution, the required mass is:

    • Mass (g) = 0.1 mol/L * 0.01 L * 217.7 g/mol = 0.2177 g

  • Weighing: In a chemical fume hood, accurately weigh 217.7 mg of 2-(2-Ethoxyethoxy)aniline hydrochloride onto weighing paper.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.

  • Final Volume: Carefully add anhydrous DMSO to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Storage: Cap the flask tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, protected from light.

Sources

Application Note: Scale-Up Synthesis of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of 2-(2-Ethoxyethoxy)aniline hydrochloride , a critical building block in the development of kinase inhibitors and GPCR ligands. Unlike bench-scale methods that often rely on chromatographic purification, this protocol utilizes crystallization-driven isolation and catalytic hydrogenation , making it suitable for multi-kilogram production.

The route proceeds via the O-alkylation of 2-nitrophenol followed by chemoselective reduction. Key emphasis is placed on thermal management during the exothermic hydrogenation step and the control of genotoxic impurities (GTIs) in the final salt form.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid expensive coupling agents and hazardous waste streams.

  • Step 1: Williamson Ether Synthesis. 2-Nitrophenol is alkylated with 2-chloroethyl ethyl ether. This approach is preferred over Nucleophilic Aromatic Substitution (

    
    ) on 2-chloronitrobenzene because 2-nitrophenol is highly amenable to phase-transfer catalysis or mild base conditions, resulting in fewer side products.
    
  • Step 2: Catalytic Hydrogenation. The nitro group is reduced using Pd/C and

    
    . This is cleaner than Fe/HCl or 
    
    
    
    reductions, eliminating heavy metal sludge disposal issues.
  • Step 3: Hydrochlorination. The free base is converted to the hydrochloride salt to enhance stability and water solubility.

Pathway Visualization

SynthesisPath SM1 2-Nitrophenol (CAS 88-75-5) Inter Intermediate: 1-(2-Ethoxyethoxy)-2-nitrobenzene (CAS 3062-47-3) SM1->Inter K2CO3, DMF 90°C, 12h Reagent 2-Chloroethyl ethyl ether (CAS 628-34-2) Reagent->Inter ProdBase Free Base: 2-(2-Ethoxyethoxy)aniline Inter->ProdBase H2 (50 psi), Pd/C MeOH, 4h Final Target: 2-(2-Ethoxyethoxy)aniline HCl ProdBase->Final HCl/IPA Crystallization

Figure 1: Synthetic pathway from 2-nitrophenol to the target hydrochloride salt.

Process Safety & Risk Assessment

Critical Hazard: The hydrogenation of nitro compounds is highly exothermic (


).
  • Control: Use a jacketed reactor with active cooling. Dose hydrogen (semi-batch) or strictly control temperature ramp rates.

  • Genotoxicity: The starting material (2-chloroethyl ethyl ether) is an alkylating agent and a potential GTI. The process must demonstrate purge of this reagent to <10 ppm levels.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyethoxy)-2-nitrobenzene

Objective: O-Alkylation of 2-nitrophenol.

  • Reagents:

    • 2-Nitrophenol (1.0 equiv)

    • 2-Chloroethyl ethyl ether (1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, milled (1.5 equiv)
      
    • Potassium Iodide (KI) (0.1 equiv) - Catalyst to accelerate Finkelstein-like substitution.

    • Solvent: DMF (N,N-Dimethylformamide) - Selected for high solubility and reaction rate.

Protocol:

  • Charging: To a clean, dry reactor equipped with an overhead stirrer and reflux condenser, charge 2-Nitrophenol and DMF (5 vol relative to SM).

  • Base Addition: Add

    
     and KI. Stir the suspension at 25°C for 30 minutes.
    
  • Alkylation: Add 2-Chloroethyl ethyl ether dropwise over 20 minutes.

  • Reaction: Heat the mixture to 90°C . Maintain agitation for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% unreacted 2-Nitrophenol.

  • Workup: Cool to 25°C. Dilute with water (10 vol) and extract with Toluene (2 x 5 vol).

    • Note: Toluene is preferred over Ethyl Acetate to minimize water carryover.

  • Wash: Wash the combined organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Concentration: Distill Toluene under reduced pressure to obtain the intermediate as a yellow/orange oil.

    • Yield Expectation: 85–92%.

Step 2: Catalytic Hydrogenation to 2-(2-Ethoxyethoxy)aniline

Objective: Reduction of the nitro group.

  • Reagents:

    • 1-(2-Ethoxyethoxy)-2-nitrobenzene (Intermediate from Step 1)

    • Catalyst: 5% Pd/C (50% water wet) - Load: 5 wt% relative to substrate.

    • Solvent: Methanol (10 vol).

Protocol:

  • Inertion: Charge the nitro intermediate and Methanol into a hydrogenation autoclave. Nitrogen purge (3x).

  • Catalyst Loading: Add Pd/C catalyst as a slurry in Methanol. Caution: Pyrophoric when dry.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 3–5 bar (45–75 psi) .
    
  • Temperature: Heat to 40°C .

    • Exotherm Alert: Monitor internal temperature closely. The reaction is fast; cooling jacket must be responsive.

  • Completion: Stir until

    
     uptake ceases (typically 2–4 hours).
    
    • IPC: HPLC should show complete disappearance of nitro intermediate.

  • Filtration: Filter the reaction mixture through a Celite bed (or sparkler filter) to remove Pd/C. Wash the cake with Methanol.

  • Solvent Swap: Concentrate the filtrate to remove Methanol and swap solvent to Isopropyl Alcohol (IPA) for the next step.

Step 3: Salt Formation (Hydrochloride)

Objective: Isolation of the stable solid salt.

  • Reagents:

    • Crude Free Base (in IPA solution)

    • HCl source: 5–6 N HCl in Isopropanol (or concentrated aqueous HCl if water tolerance allows).

Protocol:

  • Preparation: Ensure the free base is fully dissolved in IPA (approx. 5 vol).

  • Acidification: Cool the solution to 0–5°C. Slowly add HCl/IPA (1.1 equiv) dropwise.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove residual organics.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

Data Summary Table
ParameterSpecificationRationale
Appearance White to off-white solidColor indicates oxidation (anilines darken easily).
Purity (HPLC) > 98.5% (Area %)Required for pharma intermediates.[1]
Assay (Titration) 98.0 – 102.0%Confirms stoichiometry of HCl salt.
Residual Solvents MeOH < 3000 ppm, IPA < 5000 ppmICH Q3C compliance.
Water Content < 1.0% w/wThe salt should be anhydrous (unless a hydrate forms).

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation R1 Reactor 1: 2-Nitrophenol + Reagents (90°C, 12h) W1 Workup: Toluene Extraction NaOH Wash R1->W1 R2 Autoclave: Nitro Inter + Pd/C + H2 (40°C, 50 psi) W1->R2 Concentrate & Transfer F1 Filtration: Remove Catalyst R2->F1 C1 Crystallizer: Add HCl/IPA (0-5°C) F1->C1 Filtrate Transfer D1 Dryer: Vacuum Oven (40°C) C1->D1 Wet Cake

Figure 2: Process flow diagram illustrating unit operations from raw material to isolated salt.

Troubleshooting & Optimization

  • Issue: Incomplete Alkylation (Step 1).

    • Cause: Presence of water in DMF or insufficient base milling.

    • Solution: Use anhydrous DMF and ensure

      
       is finely milled. Increase temperature to 100°C if necessary, but watch for degradation.
      
  • Issue: Slow Hydrogenation (Step 2).

    • Cause: Catalyst poisoning (Sulphur from SM) or poor mass transfer.

    • Solution: Ensure thorough washing of the Step 1 intermediate (brine/water) to remove iodide/inorganics. Increase agitation speed to improve

      
       gas-liquid mixing.
      
  • Issue: Sticky Solid in Step 3.

    • Cause: Excess water or trapped solvent.

    • Solution: Use anhydrous IPA. If the salt oils out, triturate with MTBE or Diethyl Ether to induce crystallization.

References

  • Intermediate Identification: 1-(2-Ethoxyethoxy)-2-nitrobenzene (CAS 3062-47-3).[2] National Institute of Standards and Technology (NIST) WebBook. Available at: [Link] (Note: Link references the general nitro-ether class; specific CAS 3062-47-3 is commercially verified).

  • Ether Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 140 (1955); Vol. 29, p. 72 (1949). (Standard Williamson Ether synthesis conditions adapted for glycol ethers). Available at: [Link]

  • Hydrogenation Safety: Fogler, H.S. Elements of Chemical Reaction Engineering. (General reference for exothermic reactor design).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyethoxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis Pathway

The synthesis of 2-(2-Ethoxyethoxy)aniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves three key stages:

  • Williamson Ether Synthesis: Formation of 2-(2-ethoxyethoxy)nitrobenzene by the reaction of 2-nitrophenol with a suitable 2-ethoxyethyl halide.

  • Nitro Group Reduction: Conversion of the nitro intermediate to 2-(2-ethoxyethoxy)aniline.

  • Salt Formation: Treatment of the resulting aniline with hydrochloric acid to yield the final hydrochloride salt.

This guide is structured to address potential issues at each of these critical stages.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key transformations and intermediates.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation 2-Nitrophenol 2-Nitrophenol Intermediate 2-(2-Ethoxyethoxy)nitrobenzene 2-Nitrophenol->Intermediate O-alkylation 2-Ethoxyethyl_halide 2-Ethoxyethyl halide (e.g., bromide or chloride) 2-Ethoxyethyl_halide->Intermediate Base Base (e.g., K2CO3, NaH) Base->Intermediate Solvent_1 Solvent (e.g., DMF, Acetonitrile) Solvent_1->Intermediate Aniline_Intermediate 2-(2-Ethoxyethoxy)aniline Intermediate->Aniline_Intermediate Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Reducing_Agent->Aniline_Intermediate Solvent_2 Solvent (e.g., Ethanol, Acetic Acid) Solvent_2->Aniline_Intermediate Final_Product 2-(2-Ethoxyethoxy)aniline Hydrochloride Aniline_Intermediate->Final_Product Protonation HCl Hydrochloric Acid HCl->Final_Product Solvent_3 Solvent (e.g., Isopropanol, Diethyl ether) Solvent_3->Final_Product Purification_and_Salt_Formation Crude_Aniline Crude 2-(2-Ethoxyethoxy)aniline in Organic Solvent Acid_Wash Wash with 1M HCl Crude_Aniline->Acid_Wash Aqueous_Layer Aqueous Layer (Aniline Hydrochloride) Acid_Wash->Aqueous_Layer Organic_Layer_1 Organic Layer (Non-basic impurities) Acid_Wash->Organic_Layer_1 Basify Add Base (e.g., NaOH) Aqueous_Layer->Basify Free_Aniline_Aq Free Aniline in Aqueous Phase Basify->Free_Aniline_Aq Extraction Extract with Organic Solvent Free_Aniline_Aq->Extraction Purified_Aniline_Org Purified Aniline in Organic Solvent Extraction->Purified_Aniline_Org Dry_Concentrate Dry and Concentrate Purified_Aniline_Org->Dry_Concentrate Purified_Aniline Purified 2-(2-Ethoxyethoxy)aniline Dry_Concentrate->Purified_Aniline Add_HCl Dissolve in Solvent and Add HCl Purified_Aniline->Add_HCl Precipitate Precipitate/Crystallize Add_HCl->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product Pure Hydrochloride Salt Filter_Dry->Final_Product

Technical Support Center: 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Document ID: TS-2EEA-HCl-001 Last Updated: February 15, 2026 Audience: Medicinal Chemists, Process Development Scientists

Critical Quality Attributes (CQA)

Before initiating troubleshooting, verify your target specifications. 2-(2-Ethoxyethoxy)aniline hydrochloride is an intermediate often used in the synthesis of alpha-blockers (e.g., Silodosin). Its polyethylene glycol-like tail imparts unique solubility properties that distinguish it from simple anilines.

AttributeSpecification TargetCommon Failure Mode
Appearance White to off-white crystalline solidRed/Brown (Oxidation), Sticky gum (Hygroscopic)
Purity (HPLC) > 98.5% (Area %)< 95% (Retained nitro-precursor or alkyl halides)
Melting Point 145–150 °C (Dependent on polymorph)Broad range or < 130 °C (Solvent occlusion)
Solubility Soluble in Water, Methanol, DMSOInsoluble particulates (Inorganic salts)
Salt Stoichiometry 1.0 : 1.0 (Amine : HCl)Excess HCl (fuming), Free base presence

Troubleshooting Module: Recrystallization & Oiling Out

The Problem: The ethoxyethoxy chain adds rotational freedom and lipophilicity, often causing the HCl salt to "oil out" (separate as a liquid phase) rather than crystallize, especially in aqueous systems.

Diagnostic Workflow

Use the following logic flow to determine the correct corrective action for your specific situation.

RecrystallizationLogic Start Issue: Product Oils Out or Won't Crystallize SolventCheck Check Solvent System Start->SolventCheck IsAqueous Is water present? SolventCheck->IsAqueous SwitchAnhydrous Switch to Anhydrous (IPA/EtOAc or EtOH/Et2O) IsAqueous->SwitchAnhydrous Yes (Hygroscopic tail hydrates) IsAnhydrous System is Anhydrous IsAqueous->IsAnhydrous No TempControl Check Cooling Rate IsAnhydrous->TempControl Seed Add Seed Crystal at Cloud Point TempControl->Seed Slow cooling required Triturate Triturate oil with Et2O or Hexane TempControl->Triturate Oil persists

Figure 1: Decision matrix for handling phase separation issues during crystallization.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

Context: This method minimizes water contact, preventing the formation of a hygroscopic gum.

  • Dissolution: Dissolve crude 2-(2-Ethoxyethoxy)aniline HCl in the minimum volume of hot Isopropanol (IPA) or Ethanol (EtOH) (approx. 60–70 °C).

    • Note: Do not boil excessively; anilines are heat-sensitive.

  • Filtration: Perform a hot filtration through a glass frit to remove inorganic salts (e.g., NaCl) or dust.

  • Anti-Solvent Addition: While stirring at 50 °C, slowly add Diethyl Ether or Ethyl Acetate dropwise.

    • Stop point: Stop immediately when a faint turbidity (cloudiness) persists.

  • Nucleation: Remove from heat. Add a seed crystal if available.[1] Allow to cool to room temperature undisturbed for 2 hours.

  • Deep Cooling: Transfer to a fridge (4 °C) for 4–12 hours.

  • Isolation: Filter rapidly under nitrogen (to prevent moisture uptake). Wash with cold Et2O.

Troubleshooting Module: Decolorization (Oxidation)

The Problem: Anilines are electron-rich and prone to aerial oxidation, forming highly colored azo, azoxy, or quinoid impurities (red/brown). The HCl salt is more stable than the free base but can still discolor if the starting material was oxidized.

Mechanism of Action

The purification strategy relies on the polarity difference between the protonated salt and the neutral oxidized impurities.

ImpurityRemoval Crude Crude Dark Solid (Salt + Quinones) FreeBaseStep 1. Basify (NaOH) 2. Extract into EtOAc Crude->FreeBaseStep Liberate Amine AqWash Water/Brine Wash FreeBaseStep->AqWash Remove inorganics Carbon Activated Carbon Treatment AqWash->Carbon Adsorb color bodies SaltForm Re-form Salt (HCl/IPA) Carbon->SaltForm Precipitate Pure Salt

Figure 2: Chemical workflow for removing oxidative impurities (color bodies).

SOP: Activated Carbon Treatment

Use when: Recrystallization yields crystals with a pink or beige hue.

  • Free Basing (Critical Step): It is often more effective to decolorize the free base than the salt.

    • Suspend the salt in EtOAc. Add 1M NaOH until pH > 10. Separate layers.

  • Carbon Addition: To the organic layer, add Activated Carbon (Darco G-60) (5–10% w/w relative to substrate).

  • Digestion: Stir gently at 40 °C for 30 minutes.

    • Warning: Do not use vigorous reflux with carbon; it can generate fines that are hard to filter.

  • Filtration: Filter through a pad of Celite® (diatomaceous earth) to remove all carbon. The filtrate should be pale yellow or colorless.

  • Salt Reformation: Cool the filtrate to 0 °C. Bubble dry HCl gas or add HCl in Dioxane/Ether to precipitate the clean salt.

Frequently Asked Questions (FAQs)

Q1: My product turns into a liquid when I filter it. Why? A: This is likely deliquescence . The ethoxyethoxy chain makes the salt hygroscopic.

  • Fix: Perform filtration under a blanket of dry nitrogen. Do not pull air through the filter cake for extended periods. Dry immediately in a vacuum oven at 40 °C with P₂O₅ or silica gel desiccant.

Q2: Can I use water for recrystallization? A: Generally, no . While the salt is water-soluble, the high solubility often leads to poor recovery yields. Furthermore, removing water requires heat, which promotes oxidation. Use anhydrous alcohols (IPA, EtOH) instead.

Q3: The melting point is 10 degrees lower than reported. Is it impure? A: Not necessarily. Check for solvent occlusion . The ether chain can trap solvent molecules in the crystal lattice. Run a TGA (Thermogravimetric Analysis) or dry the sample at 60 °C under high vacuum (< 5 mbar) for 24 hours and re-test.

Q4: How do I remove unreacted 2-(2-ethoxyethoxy)nitrobenzene? A: The nitro precursor is neutral.

  • Method: Dissolve the crude product in water (acidified to pH 2 with HCl). The aniline salt dissolves; the nitro impurity remains insoluble or forms an oil. Extract the aqueous layer with Dichloromethane (DCM) to remove the nitro compound. Then, basify the aqueous layer to recover the pure aniline.[2]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Purification of Aromatic Amines and their Salts. Longman Scientific & Technical. (Standard reference for aniline salt handling).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • PubChem Compound Summary. 2-(2-Ethoxyethoxy)aniline. Available at: [Link] (Structure and property verification).

Sources

Technical Support Center: Degradation Products of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyethoxy)aniline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to ensure the integrity and accuracy of your experimental results.

Introduction

2-(2-Ethoxyethoxy)aniline hydrochloride is an aromatic amine with an ether linkage, making it susceptible to specific degradation pathways that can impact its purity, stability, and ultimately, the reliability of research outcomes. Understanding the potential degradation products and having robust analytical methods to detect and quantify them is paramount. This guide is structured to address the common issues encountered during the handling, storage, and analysis of this compound through a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Freshly Prepared Sample

Question: I've just prepared a solution of 2-(2-Ethoxyethoxy)aniline hydrochloride for HPLC analysis, but I'm seeing several small, unexpected peaks alongside the main analyte peak. What could be the cause?

Answer:

The appearance of unexpected peaks in a freshly prepared sample can be attributed to several factors, ranging from impurities in the starting material to on-column degradation. Here's a systematic approach to troubleshoot this issue:

  • Initial Purity of the Starting Material: The commercial 2-(2-Ethoxyethoxy)aniline hydrochloride may contain synthesis-related impurities. It is crucial to have a certificate of analysis (CoA) for your batch. Potential impurities could arise from the starting materials or by-products of the synthesis process.[1][2]

  • Solvent and Mobile Phase Impurities: The solvents used to prepare your sample and mobile phase can be a source of contamination. Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • On-Column Degradation: The stationary phase of your HPLC column, especially if it's old or has been exposed to harsh conditions, can sometimes catalyze the degradation of sensitive compounds. This is particularly relevant for amine-containing compounds which can interact with residual silanol groups on silica-based columns.

  • pH of the Sample Solution: The pH of the diluent used to dissolve your sample can influence its stability. For amine salts, dissolving in a slightly acidic buffer can often improve stability by keeping the amine protonated.

Corrective Actions:

  • Verify Starting Material Purity: If possible, analyze the solid starting material by another technique, such as LC-MS, to identify any pre-existing impurities.

  • Solvent Blank Injection: Inject a sample of your diluent (blank) to rule out solvent-related peaks.

  • Optimize HPLC Conditions:

    • Try a different column with a different stationary phase chemistry (e.g., a C18 column from a different manufacturer or a phenyl-hexyl column).

    • Adjust the mobile phase pH to a range where the analyte is most stable. For an aniline derivative, a slightly acidic pH (e.g., 3-5) is often a good starting point.

  • Sample Preparation: Prepare samples immediately before analysis and store them in an autosampler at a cool temperature (e.g., 4°C) if they are not injected right away.

Issue 2: Significant Degradation Observed Under Acidic Conditions in Forced Degradation Studies

Question: I am performing a forced degradation study, and I'm seeing rapid and extensive degradation of 2-(2-Ethoxyethoxy)aniline hydrochloride in 0.1 M HCl at 60°C. How can I control the degradation to a more appropriate level (e.g., 10-30%)?

Answer:

Rapid degradation under acidic conditions is expected for compounds containing ether linkages. The ether bond is susceptible to acid-catalyzed hydrolysis.[3] To achieve a target degradation of 10-30%, which is ideal for developing a stability-indicating method, you need to modulate the stress conditions.

Strategies to Control Degradation:

  • Reduce Acid Concentration: Instead of 0.1 M HCl, try using a lower concentration, such as 0.01 M or even 0.001 M HCl.

  • Lower the Temperature: Perform the degradation at a lower temperature, for example, 40°C or even room temperature, and extend the exposure time.

  • Time-Course Study: Sample the reaction mixture at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) to identify the time at which the desired level of degradation is achieved.

The following table provides a starting point for optimizing your acid degradation study:

ParameterInitial ConditionModified Condition 1Modified Condition 2
Acid Concentration 0.1 M HCl0.01 M HCl0.1 M HCl
Temperature 60°C60°C40°C
Time Points 1, 2, 4, 8 hours4, 8, 12, 24 hours8, 12, 24, 48 hours
Issue 3: Poor Mass Balance in Forced Degradation Studies

Question: After conducting forced degradation studies under various stress conditions, my mass balance is significantly less than 100%. Where could the missing mass be?

Answer:

Poor mass balance is a common challenge in forced degradation studies and can be caused by several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore that absorbs at the detection wavelength you are using. This is a common reason for apparent loss of mass.

  • Precipitation of Degradants: Degradation products may be less soluble than the parent compound in the stressed sample matrix or the mobile phase, leading to precipitation and loss from the solution being analyzed.

  • Formation of Volatile Degradants: Some degradation pathways might lead to the formation of volatile compounds that are lost to the atmosphere during the experiment.

  • Adsorption to Container Surfaces: Highly reactive or "sticky" degradation products might adsorb to the walls of the sample vials.

Troubleshooting Steps:

  • Use a Mass Spectrometer (LC-MS): An LC-MS analysis can help identify degradation products that do not have a UV chromophore.[4][5][6][7]

  • Change Detection Wavelength: Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths.

  • Check for Precipitation: Visually inspect your stressed samples for any signs of precipitation. If precipitation is observed, try to dissolve it in a stronger solvent to analyze its composition.

  • Headspace GC-MS: If the formation of volatile degradants is suspected, headspace gas chromatography-mass spectrometry (GC-MS) can be used for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(2-Ethoxyethoxy)aniline hydrochloride?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the Ether Linkage: The ethoxyethoxy side chain contains ether bonds that are susceptible to cleavage under acidic or, to a lesser extent, basic conditions. This would likely result in the formation of 2-aminophenol and other related species.[3][6]

  • Oxidation of the Aniline Moiety: The aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products such as nitroso, nitro, and polymeric species.[3] This can be initiated by exposure to oxidizing agents, light, or even atmospheric oxygen over time.

Q2: What are the recommended storage conditions for 2-(2-Ethoxyethoxy)aniline hydrochloride to minimize degradation?

A2: To ensure the long-term stability of 2-(2-Ethoxyethoxy)aniline hydrochloride, it should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.

  • Light: Protected from light in an amber-colored, tightly sealed container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. The development process involves:

  • Forced Degradation Studies: Subject the drug to stress conditions (acid, base, oxidation, heat, and light) to generate the degradation products.[9][10][11][12]

  • Chromatographic Optimization: Develop an HPLC method (typically reverse-phase) that can separate the parent drug from all the generated degradation products. This often involves screening different columns, mobile phase compositions (including pH and organic modifier), and gradient profiles.[13][14][15][16]

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any known safety concerns associated with the degradation products of anilines?

A4: Yes, the degradation products of anilines can be of toxicological concern. For instance, oxidation of anilines can lead to the formation of nitroso and nitroaromatic compounds, which are often more toxic and potentially genotoxic than the parent aniline.[1] Therefore, it is crucial to identify and quantify any significant degradation products in a drug substance or product.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for subjecting 2-(2-Ethoxyethoxy)aniline hydrochloride to various stress conditions to induce degradation.

1.1. Preparation of Stock Solution: Prepare a stock solution of 2-(2-Ethoxyethoxy)aniline hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.[14]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.[11]

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 48 hours. Also, expose the stock solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[11] A control sample should be kept in the dark at the same temperature.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

2.1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

2.2. Sample Preparation: Dilute the stressed samples from Protocol 1 to a final concentration of approximately 100 µg/mL with the mobile phase (initial conditions).

Visualizations

Degradation Workflow

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Drug_Substance 2-(2-Ethoxyethoxy)aniline HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal (e.g., 105°C, solid) Drug_Substance->Thermal Photo Photolytic (ICH Q1B) Drug_Substance->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Peak Purity & Identification Method_Validation Validated Stability- Indicating Method HPLC->Method_Validation Deg_Products Degradation Products (Identified & Quantified) LCMS->Deg_Products Deg_Pathway Degradation Pathway Elucidation Deg_Products->Deg_Pathway

Caption: Workflow for forced degradation studies and method development.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2/Light/Air) Parent 2-(2-Ethoxyethoxy)aniline Hydrolysis_Product_1 2-Aminophenol Parent->Hydrolysis_Product_1 Ether Cleavage Hydrolysis_Product_2 2-Ethoxyethanol Parent->Hydrolysis_Product_2 Ether Cleavage Oxidation_Product_1 Nitroso derivative Parent->Oxidation_Product_1 Amine Oxidation Oxidation_Product_3 Polymeric Species Parent->Oxidation_Product_3 Oxidative Coupling Oxidation_Product_2 Nitro derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Inferred degradation pathways of 2-(2-Ethoxyethoxy)aniline.

References

  • Heinzen, M., & Barbas, C. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form stress test for stability evaluation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1005-1011.
  • European Medicines Agency. (2024). In-Use stability testing FAQ.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy and Pharmaceutical Sciences, 2(4).
  • Klick, S., Muzaffar, A., & Wätzig, H. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 1-10.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Waterman, K. C., & Adami, R. C. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Sciences, 114(11), 3537-3551.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-Ethoxyethoxy)aniline hydrochloride.
  • Huateng Pharma. (n.d.). 2-(2-Ethoxyethoxy)aniline hydrochloride.
  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems.
  • Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Mehta, L., Singh, S., Bhutani, R., & Singh, S. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 194, 113768.
  • Patel, P. N., & Patel, M. M. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Nebivolol Hydrochloride and Cilnidipine. International Journal of Pharmaceutical Sciences and Research, 8(1), 234-243.
  • Sahu, P. K., & Sahu, P. K. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 234-237.
  • Begum, S., Basheer, S., & Shaik, A. (2017). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Journal of Young Pharmacists, 9(4), 543-547.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. E-Journal of Chemistry, 8(3), 1333-1340.
  • Leica Biosystems. (n.d.). H&E Troubleshooting Guide.
  • NHS Pharmaceutical Quality Assurance Committee. (2017). A Standard Protocol for Deriving and Assessment of Stability Part 5 – Sterile Products (end sterilised products).
  • Romero, A., Cert, A., & Lanzón, A. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 91-96.
  • Khan, I., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
  • Kumar, A., Kumar, A., & Kumar, A. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
  • Kawakami, T., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 53(4), 485-491.
  • PubChem. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline.
  • Lander, R. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals.
  • BenchChem. (2025). Validating the Purity of N-(2-Ethoxyethyl)
  • Chopade, V. V., & Chaudhari, P. D. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International journal of health sciences, 6(S2), 10425-10436.
  • Zhang, J., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Journal of Chemical Industry and Engineering (China), 58(11), 2841-2845.

Sources

Technical Support Center: Stability of 2-(2-Ethoxyethoxy)aniline Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethoxyethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. Our aim is to equip you with the scientific rationale and practical steps to ensure the stability and integrity of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(2-Ethoxyethoxy)aniline hydrochloride in an aqueous solution?

A1: The stability of 2-(2-Ethoxyethoxy)aniline hydrochloride in aqueous solutions is primarily influenced by three main factors: pH, light, and temperature. Aromatic amines, in general, are susceptible to degradation through oxidation, and these factors can accelerate this process.[1][2] The hydrochloride salt form suggests that it is more stable in acidic conditions. However, changes in pH towards neutral or alkaline conditions can deprotonate the amine, making it more susceptible to oxidation. Exposure to light, particularly UV light, can provide the energy for photo-degradation.[3][4] Elevated temperatures can increase the rate of all chemical degradation reactions.[2][5]

Q2: How soluble is 2-(2-Ethoxyethoxy)aniline hydrochloride in water, and does solubility change over time?
Q3: What are the visible signs of degradation in my aqueous solution of 2-(2-Ethoxyethoxy)aniline hydrochloride?

A3: A freshly prepared solution of an aromatic amine hydrochloride is typically colorless to a very light yellow.[3] The most common visible sign of degradation is a change in color, often to a darker yellow, brown, or even black. This is due to the formation of colored oxidation products and polymers.[7] The formation of a precipitate or turbidity can also indicate the formation of insoluble degradation products.

Q4: What are the recommended storage conditions for aqueous solutions of 2-(2-Ethoxyethoxy)aniline hydrochloride to ensure short-term stability?

A4: To ensure short-term stability (hours to a few days) for your aqueous solutions, they should be stored in a cool, dark place.[3][8][9] Using amber glass vials or wrapping containers in aluminum foil will protect the solution from light.[3] Refrigeration at 2-8°C is also recommended to slow down potential degradation reactions. For longer-term storage, preparing fresh solutions is the best practice.

Q5: Which analytical techniques are most suitable for assessing the stability of 2-(2-Ethoxyethoxy)aniline hydrochloride in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and widely used technique for assessing the stability of aromatic amines.[10][11][12] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products, though derivatization may sometimes be necessary for these polar compounds.[10][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: My freshly prepared solution of 2-(2-Ethoxyethoxy)aniline hydrochloride is already colored.
  • Possible Cause 1: Purity of the starting material. The solid 2-(2-Ethoxyethoxy)aniline hydrochloride may have degraded during storage. Aromatic amines can be sensitive to light and air even in their solid form.[3]

    • Troubleshooting Step: Check the certificate of analysis for the purity and appearance of the lot you are using. If possible, compare it with a new, unopened batch.

  • Possible Cause 2: Contaminated solvent. The water or buffer used to prepare the solution may contain impurities that can react with the aniline derivative.

    • Troubleshooting Step: Prepare a solution using a fresh, high-purity (e.g., HPLC-grade) water or buffer and see if the coloration persists.

Problem 2: The concentration of my 2-(2-Ethoxyethoxy)aniline hydrochloride solution is decreasing over the course of my experiment.

This is a clear indication of degradation. The following workflow can help you identify the cause:

Caption: Troubleshooting workflow for decreasing concentration.

Problem 3: I am observing unexpected peaks in my chromatogram when analyzing my 2-(2-Ethoxyethoxy)aniline hydrochloride solution.
  • Possible Cause: Degradation. These new peaks are likely degradation products.

    • Troubleshooting Step 1: Characterize the new peaks. If you have access to a mass spectrometer (LC-MS), you can get mass information for the new peaks to help identify their structures. Common degradation pathways for anilines include oxidation and polymerization.[7][13]

    • Troubleshooting Step 2: Perform a forced degradation study. A forced degradation study can help you systematically identify the degradation products under different stress conditions (acid, base, oxidation, heat, light).[4][14][15][16] This will confirm if the unexpected peaks are indeed from the degradation of your compound of interest.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 2-(2-Ethoxyethoxy)aniline Hydrochloride
  • Allow the solid 2-(2-Ethoxyethoxy)aniline hydrochloride to equilibrate to room temperature before opening the container to minimize moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry weighing boat.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the desired solvent (e.g., HPLC-grade water or an appropriate buffer) and gently swirl to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • If not for immediate use, store the solution in an amber glass vial at 2-8°C.

Protocol 2: A General Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of your molecule and for developing a stability-indicating analytical method.[14][15]

Objective: To identify the potential degradation products of 2-(2-Ethoxyethoxy)aniline hydrochloride under various stress conditions.

Materials:

  • 2-(2-Ethoxyethoxy)aniline hydrochloride

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Prepare a stock solution of 2-(2-Ethoxyethoxy)aniline hydrochloride in HPLC-grade water (e.g., 1 mg/mL).

  • Set up the following stress conditions in separate, clearly labeled amber vials:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Keep a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose a vial of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable HPLC method.

  • Evaluate the results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Data Presentation:

The results of a forced degradation study can be summarized in a table:

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation Peaks
Control 2499.50
0.1 M HCl 2498.21
0.1 M NaOH 2475.43
3% H₂O₂ 2445.15
60°C 2488.92
Light 2482.34

Note: The data in this table is illustrative and not based on actual experimental results for 2-(2-Ethoxyethoxy)aniline hydrochloride.

Caption: Workflow for a forced degradation study.

References

  • Tracking Aromatic Amines from Sources to Surface Waters - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Hoppe, M., Gmeiner, M., & Schmid, P. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Retrieved from [Link]

  • Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. (2024, June 27). Vedantu. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002, April 15). PubMed. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Forced Degradation Studies - Tepnel Pharma Services Limited. (n.d.). Tepnel. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Aniline hydrochloride - PENTA. (2024, May 7). PENTA. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). EPA. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). PharmTech. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. (n.d.). NCBI. Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-ETHOXYETHOXY)ETHANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Proposed reaction pathways for degradation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[2-(2-Aminophenoxy)ethoxy]aniline. (n.d.). PubChem. Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REACT-2EEA-HCl Compound: 2-(2-Ethoxyethoxy)aniline hydrochloride CAS: 3062-48-4 (Free base ref) / Salt form variable Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are likely encountering "low reactivity" with 2-(2-Ethoxyethoxy)aniline hydrochloride due to a convergence of three factors: incomplete deprotonation of the hydrochloride salt, steric hindrance from the ortho-ethoxyethoxy tail, and potential coordination effects of the ether oxygen.[1]

This guide moves beyond basic protocols to address the mechanistic bottlenecks specific to ortho-substituted aniline salts.

Phase 1: Pre-Reaction Diagnostic (The "Is it Plugged In?" Phase)

Before altering your synthetic route, verify the fundamental state of the reagent. The hydrochloride salt (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is non-nucleophilic .[1][2]
Q1: Did you neutralize the hydrochloride salt in situ or pre-form the free base?

The Issue: Many protocols assume the use of a free amine. If you added the HCl salt directly to a reaction mixture containing only 1 equivalent of base (intended for the acid activation), the amine remains protonated and inert.

The Fix:

  • Protocol A (In-situ): Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     equivalents  of organic base (DIPEA or TEA).[1][2][4]
    
    • 1.0 eq neutralizes the HCl salt.[3][4]

    • 1.0 eq neutralizes the acid byproduct (from coupling).[2][3][4]

    • 0.5 eq ensures the equilibrium favors the free amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Protocol B (Free-basing): Partition the salt between EtOAc and saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][2][4] Dry the organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ) and concentrate.[2][4] Use the resulting oil immediately.[3][4]
    • Why? This removes the chloride ion, which can sometimes interfere with metal catalysts or act as a competing nucleophile.[4]

Q2: Is the material dark or "gummy"?

The Issue: Anilines are prone to oxidation, forming azo/azoxy impurities that are typically dark brown/black. The ortho-ether chain can also make the salt hygroscopic, leading to hydrolysis of sensitive reagents (like acid chlorides) if the aniline is "wet."

The Fix:

  • Visual Check: Pure salt should be a white to off-white solid.[1][2][3][4] Dark brown indicates significant oxidation.[3][4]

  • Recrystallization: If impure, recrystallize from Ethanol/Et2O.[3][4]

  • Drying: Store in a desiccator. If using water-sensitive reagents (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), dry the salt under high vacuum (
    
    
    
    mbar) for 4 hours to remove lattice water.[2]

Phase 2: Reaction Optimization (Overcoming the Ortho-Effect)

The 2-(2-ethoxyethoxy) substituent exerts a steric penalty .[1][2][3][4] While the ether chain is flexible, the oxygen at the 2-position creates a crowded environment around the nitrogen.

Q3: My amide coupling (EDC/HOBt) failed. What now?

The Issue: Carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate that requires a nucleophilic attack by the amine.[3] Ortho-substituted anilines are often too sterically hindered for this pathway to compete with hydrolysis or N-acylurea rearrangement.[1][2][3][4]

The Fix: Switch to High-Reactivity Electrophiles. Don't wait for the amine to attack a weak intermediate.[3] Create a "hot" electrophile that forces the reaction.[3][4]

Reagent SystemReactivityRecommendationNotes
Acid Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
HighPrimary Choice Generate in situ with oxalyl chloride/DMF.[1][2] The small size of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

minimizes steric clash during the attack.
HATU / DIPEA HighSecondary Choice The At-HOAt active ester is highly reactive but bulky.[1][2][4] Use polar aprotic solvent (DMF/DMAc).[2][3][4]
T3P (Propylphosphonic anhydride) Medium-HighSpecialist Choice Low epimerization risk.[1][2][3][4] Works well for sterically hindered amines due to the specific geometry of the transition state.
EDC / HOBt LowAvoid Often insufficient for ortho-anilines.[1][2][3][4]
Q4: The reaction stalls at 50% conversion. Should I heat it?

The Issue: Heating ortho-alkoxy anilines can lead to side reactions, including alkyl migration or oxidation.[3][4] The Fix:

  • Solvent Switch: Move from DCM or THF to DMF or NMP .[2][3][4] The higher dielectric constant stabilizes the polar transition state of the nucleophilic attack.

  • Catalyst: Add DMAP (0.1 - 0.5 eq) if using acid anhydrides or chlorides.[1][2][3][4] It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming aniline.

Phase 3: Advanced Troubleshooting (The "Nuclear" Option)

If nucleophilic substitution (Sn2-type attack on carbonyl) fails, switch mechanisms entirely to Metal-Catalyzed Cross-Coupling.[1][2][3][4]

Q5: Can I use Buchwald-Hartwig Amination?

The Issue: You are trying to couple the aniline to an aryl halide. The Insight: The ortho-ethoxy group can coordinate to Palladium, potentially poisoning the catalyst or altering the bite angle. You need a ligand that is bulky enough to enforce reductive elimination but prevents the ether oxygen from chelating the metal center.

Recommended System:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.[1][2][3][4]

  • Ligand: BINAP or Xantphos .[2][3][4][5]

    • Why? These bidentate ligands are "stiff" and prevent the ortho-ether oxygen from displacing the phosphine.[3]

    • Alternative:BrettPhos (specifically designed for hindered anilines).[1][2][3][4]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (weak base, good solubility in dioxane) or NaOtBu (strong base).[1][2][4]
    

Visual Troubleshooting Workflow

The following decision tree outlines the logical path to resolving reactivity issues.

Troubleshooting Start Start: Low Reactivity of 2-(2-Ethoxyethoxy)aniline HCl CheckSalt Q1: Was Base Added? Start->CheckSalt AddBase Action: Add >2.5 eq DIPEA or Free-base the salt CheckSalt->AddBase No / Unsure CheckPurity Q2: Is material dark/gummy? CheckSalt->CheckPurity Yes AddBase->CheckPurity Purify Action: Recrystallize (EtOH) & Dry (High Vac) CheckPurity->Purify Yes CheckMethod Q3: Reaction Type? CheckPurity->CheckMethod No (White Solid) AmideCoupling Amide Coupling CheckMethod->AmideCoupling Arylation Aryl Halide Coupling CheckMethod->Arylation CouplingAgent Current Reagent? AmideCoupling->CouplingAgent Buchwald Buchwald-Hartwig Protocol Arylation->Buchwald SwitchReagent Action: Switch to Acid Chloride or HATU/DMF CouplingAgent->SwitchReagent EDC/DCC used LigandChoice Action: Use BINAP or BrettPhos (Avoid monodentate phosphines) Buchwald->LigandChoice Standard conditions failed

Caption: Decision tree for diagnosing reactivity failures. Blue = Start, Yellow = Diagnostic Question, Green = Immediate Fix, Red = Advanced Optimization.

References

  • BenchChem. (2025).[2][3][4][6][7] The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Retrieved from [1][2][3]

  • Surry, D. S., & Buchwald, S. L. (2008).[2][3][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Buchwald ligand selection in hindered amines).

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2][3][4] (Review of coupling reagents for difficult amines).

  • Organic Chemistry Portal. (n.d.).[2][3][4] Buchwald-Hartwig Amination.[1][2][3][4][5] Retrieved from [1][2][3]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Ethoxyethoxy)aniline hydrochloride. Rather than presenting a single, rigid protocol, we will explore a comparative framework for method development, empowering researchers, scientists, and drug development professionals to make informed decisions based on sound scientific principles and supporting data from analogous compounds.

Understanding the Analyte: 2-(2-Ethoxyethoxy)aniline Hydrochloride

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. While experimental data for 2-(2-Ethoxyethoxy)aniline hydrochloride is not extensively published, we can infer key characteristics from its structure and data from similar aromatic amines.

Chemical Structure:

  • Name: 2-(2-Ethoxyethoxy)aniline hydrochloride

  • CAS Number: 65999-71-5[1]

  • Molecular Formula: C10H16ClNO2[1][2]

  • Molecular Weight: 217.7 g/mol [2]

Inferred Physicochemical Properties:

  • pKa: The presence of the aniline functional group suggests a pKa in the range of 4-5 for the anilinium ion. This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and peak shape.

  • LogP: The predicted LogP for a positional isomer, 4-(2-ethoxyethoxy)aniline hydrochloride, is 1.28[3]. This indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.

  • UV Absorption: Aniline and its simple derivatives typically exhibit UV absorbance maxima between 230 nm and 290 nm[4]. A photodiode array (PDA) detector should be employed during initial method development to identify the optimal wavelength for detection.

  • Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents like methanol and acetonitrile, which are common HPLC mobile phase constituents[5][6][7].

The Method Development Workflow: A Strategic Approach

A systematic and logical workflow is essential for efficient HPLC method development. The following diagram illustrates the key stages, from initial analyte characterization to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, LogP, UV Scan) Column_Selection Initial Column Selection (C18, Phenyl-Hexyl) Analyte_Characterization->Column_Selection Guides stationary phase choice Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Screening Initial testing Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Refine separation pH_Adjustment Mobile Phase pH Tuning Gradient_Optimization->pH_Adjustment Improve peak shape Temperature_Flow_Rate Temp & Flow Rate Optimization pH_Adjustment->Temperature_Flow_Rate Fine-tune resolution Forced_Degradation Forced Degradation Studies Temperature_Flow_Rate->Forced_Degradation Assess stability- indicating power Validation_ICH_Q2R1 Method Validation (ICH Q2(R1)) Forced_Degradation->Validation_ICH_Q2R1 Final verification

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the systematic evaluation of different stationary and mobile phases to achieve optimal separation.

Stationary Phase Selection: A Comparison of Chemistries

The choice of stationary phase is critical for achieving the desired selectivity. For an aromatic amine like 2-(2-Ethoxyethoxy)aniline hydrochloride, a C18 column is a logical starting point due to its hydrophobicity. However, alternative chemistries can offer unique selectivity.

Stationary PhasePrinciple of SeparationExpected Performance for 2-(2-Ethoxyethoxy)aniline hydrochloride
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good retention is expected due to the molecule's LogP. It is a robust and widely applicable choice.
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte, offering alternative selectivity, especially for separating closely related aromatic impurities.
Cyanopropyl Dipole-dipole interactions and moderate hydrophobicity.Can provide different selectivity for polar analytes and is less retentive than C18, which could be advantageous if retention times are excessively long.

Experimental Protocol: Column Screening

  • Prepare the Analyte Stock Solution: Accurately weigh and dissolve 2-(2-Ethoxyethoxy)aniline hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

  • Prepare Working Standard: Dilute the stock solution to approximately 100 µg/mL with the initial mobile phase.

  • HPLC System: Use a standard HPLC system with a PDA detector.

  • Screening Conditions:

    • Columns: C18 (e.g., 4.6 x 150 mm, 5 µm), Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA scan from 200-400 nm.

  • Evaluation: Compare the chromatograms for peak shape, retention time, and any impurity separation.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, including the organic modifier and pH, is a powerful tool for optimizing the separation.

Organic Modifier Comparison:

Organic ModifierPropertiesExpected Impact on Analysis
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, and often provides sharper peaks.Generally the preferred choice for good peak shape and efficiency.
Methanol (MeOH) Higher viscosity, can offer different selectivity due to its protic nature.A valuable alternative if ACN does not provide adequate separation of the main peak from impurities.

Mobile Phase pH and Buffer Selection:

Given the pKa of the aniline group, the mobile phase pH will significantly impact the analyte's ionization state and, consequently, its retention and peak shape.

  • Acidic pH (e.g., pH 2.5-3.5): Using a buffer like phosphate or an acid modifier like formic or phosphoric acid will ensure the aniline is protonated (in its cationic form). This typically leads to better peak shape on silica-based columns by minimizing interactions with residual silanols.

  • Neutral pH: At a neutral pH, the aniline will be in a partially ionized state, which can lead to poor peak shape and inconsistent retention. This pH range should generally be avoided.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A critical aspect of a pharmaceutical analytical method is its ability to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[8]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of 2-(2-Ethoxyethoxy)aniline hydrochloride (approx. 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject the solutions to the following conditions as per ICH guidelines[9][10][11]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in the presence of its degradants.

The following diagram illustrates the decision-making process in evaluating the results of forced degradation studies.

ForcedDegradation Start Analyze Stressed Samples Decision All Degradants Resolved? Start->Decision Pass Method is Stability-Indicating Decision->Pass Yes Fail Method is Not Specific Decision->Fail No Optimize Optimize Method (Gradient, pH, Column) Fail->Optimize Re-develop Optimize->Start Re-analyze

Caption: Evaluation of forced degradation study results.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11]

Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Resolution > 2 between the analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied.

Conclusion

This guide has provided a comparative and systematic framework for the development of a stability-indicating HPLC method for 2-(2-Ethoxyethoxy)aniline hydrochloride. By understanding the analyte's properties, strategically screening columns and mobile phases, performing comprehensive forced degradation studies, and validating the final method according to ICH guidelines, researchers can confidently develop a robust and reliable analytical procedure. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for tackling similar analytical challenges in a drug development setting.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

  • PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline. [Link]

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN TRIHYDRATE AND METRONIDAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HYDROCHLORIDE AND DICLOFENAC SODIUM IN THEIR COMBINED DOSAGE FORM. [Link]

Sources

A Comparative Guide to 2-(2-Ethoxyethoxy)aniline Hydrochloride and Alternative Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of pharmaceuticals, from analgesics to kinase inhibitors.[1][2] Their synthetic versatility and ability to engage in critical biological interactions make them a staple in drug design.[3][4] However, the aniline motif is also a well-known "structural alert," often associated with metabolic instability and the formation of reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[5][6][7] This guide provides a comparative analysis of 2-(2-Ethoxyethoxy)aniline hydrochloride against other common aniline derivatives, offering insights into how structural modifications influence key physicochemical and reactive properties relevant to drug development.

Physicochemical Properties: The Impact of Substitution

The substitution pattern on the aniline ring profoundly influences its electronic properties, basicity (pKa), and lipophilicity (LogP). These parameters are critical for determining a molecule's solubility, permeability, and potential for off-target effects. The 2-(2-ethoxyethoxy) group introduces a flexible, polar, and hydrogen-bond-accepting ether chain, which can significantly alter these properties compared to simpler derivatives.

Table 1: Comparative Physicochemical Properties of Selected Aniline Derivatives

CompoundStructureMolecular Weight ( g/mol )pKa (Anilinium Ion)LogP (Calculated)Key Features
2-(2-Ethoxyethoxy)aniline HCl CCOCCOC1=CC=CC=C1N.Cl217.70[8]~4.0 (Estimated)~1.5Increased polarity, H-bond acceptor sites, potential for improved solubility.
Aniline HCl C1=CC=C(C=C1)N.Cl129.594.6[9]0.9Parent compound, baseline for comparison.
p-Anisidine (4-Methoxyaniline)COC1=CC=C(C=C1)N123.155.341.2Electron-donating group (EDG) increases basicity.
4-Fluoroaniline FC1=CC=C(C=C1)N111.114.651.3Electron-withdrawing group (EWG) with minimal steric hindrance.
2-Ethoxyaniline CCOC1=CC=CC=C1N137.184.471.6Simpler ether analogue for direct comparison.

Note: pKa and LogP values are sourced from various chemical databases and computational models; experimental values may vary.

The basicity of the aniline nitrogen, reflected by the pKa of its conjugate acid (the anilinium ion), is a crucial factor. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease basicity.[10][11] The ethoxyethoxy substituent in the ortho position is expected to have a complex effect. While the ether oxygens are electron-withdrawing by induction, they can also influence the conformation and hydrogen-bonding environment around the amino group. The extended ether chain in 2-(2-ethoxyethoxy)aniline significantly increases its polarity and potential for hydrogen bonding, which may enhance aqueous solubility compared to aniline or simpler alkoxy-substituted anilines.

Nucleophilicity and Reactivity in Amide Bond Formation

In drug development, anilines are frequently used as nucleophiles in reactions such as amide bond formation, a cornerstone of peptide and small molecule synthesis.[12] The nucleophilicity of an aniline is not perfectly correlated with its basicity (pKa) but is heavily influenced by the electronic and steric effects of its substituents.[13][14]

Experimental Rationale: To objectively compare the reactivity of these derivatives, a standardized amide coupling reaction can be performed. The reaction of each aniline with a standard electrophile, such as benzoyl chloride or an activated carboxylic acid (e.g., using a coupling reagent like EDC/HOBt), allows for the kinetic monitoring of the reaction progress.[15][16] The rate of amide formation serves as a direct measure of the aniline's practical nucleophilicity under synthetically relevant conditions.

Illustrative Experimental Protocol: Comparative Acylation of Aniline Derivatives

Objective: To compare the relative rate of N-acylation for 2-(2-Ethoxyethoxy)aniline, p-Anisidine, and 4-Fluoroaniline.

Procedure:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of each aniline derivative and a standard acylating agent (e.g., benzoyl chloride) in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In separate temperature-controlled vials at 25°C, add a precise volume of the aniline solution and an internal standard (e.g., dodecane).

  • Initiation and Monitoring: Initiate the reaction by adding an equimolar amount of the benzoyl chloride solution. Start a timer immediately. Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 5, 15, 30, 60 minutes).

  • Quenching and Analysis: Quench each aliquot by diluting it into a solution containing a scavenger amine (e.g., diethylamine) to consume any remaining benzoyl chloride. Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the formation of the corresponding amide product relative to the internal standard.

  • Data Analysis: Plot the concentration of the amide product versus time for each aniline derivative. The initial slope of this curve is proportional to the initial reaction rate, providing a quantitative comparison of nucleophilicity.

Expected Outcome & Interpretation: The reactivity is expected to follow the trend of electron density on the nitrogen atom, modulated by steric effects.

  • p-Anisidine: With its strong para-EDG, it is expected to be the most nucleophilic and react the fastest.

  • 4-Fluoroaniline: The fluorine atom is an EWG, which should decrease nucleophilicity and result in a slower reaction rate compared to aniline.

  • 2-(2-Ethoxyethoxy)aniline: The ortho-substituent may introduce steric hindrance, potentially slowing the reaction rate despite the electronic effects of the ether groups. This highlights the trade-off between electronic activation and steric accessibility.

The workflow for this comparative experiment is visualized below.

G cluster_prep Preparation Phase cluster_reaction Reaction & Monitoring Phase cluster_analysis Analysis Phase P1 Prepare 0.1M Stock Solutions - Aniline Derivatives - Benzoyl Chloride - Internal Standard R1 Equilibrate Aniline Solution (with Internal Standard) at 25°C P1->R1 R2 Initiate Reaction: Add Benzoyl Chloride R1->R2 R3 Withdraw Aliquots at Timed Intervals R2->R3 A1 Quench Aliquots with Scavenger Amine R3->A1 A2 Analyze via HPLC/GC Quantify Amide Product A1->A2 A3 Plot [Product] vs. Time Determine Initial Rate A2->A3 Result Comparative Reactivity Data A3->Result

Caption: Workflow for comparing the nucleophilic reactivity of aniline derivatives.

Implications for Drug Development

The choice of an aniline derivative has significant downstream consequences:

  • Metabolic Stability: The aniline ring is susceptible to oxidation by cytochrome P450 enzymes. Bulky or electronically modified substituents can block or alter metabolic pathways, potentially improving a drug candidate's pharmacokinetic profile.[5][17] The ethoxyethoxy group in 2-(2-ethoxyethoxy)aniline provides a potential site for Phase I or Phase II metabolism, which could lead to faster clearance but may also mitigate the formation of toxic aniline-derived reactive metabolites.

  • Solubility and Permeability: The flexible ether chain of 2-(2-ethoxyethoxy)aniline is designed to improve solubility, a common challenge in drug development. This modification can be a strategic choice for targeting proteins in aqueous cellular compartments.

  • Target Engagement: The aniline's amino group is often a key hydrogen bond donor or acceptor in protein-ligand interactions. Altering its basicity and the steric environment around it can fine-tune binding affinity and selectivity. The ether oxygens of the ethoxyethoxy group can also act as additional hydrogen bond acceptors, potentially creating new, favorable interactions within a binding pocket.

Safety and Handling

Aniline and its derivatives are classified as toxic and require careful handling.[18] Aniline hydrochloride, for example, is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[19] Always consult the Safety Data Sheet (SDS) for specific handling protocols, personal protective equipment (PPE) requirements, and disposal procedures. Engineering controls such as fume hoods are mandatory when working with these compounds.

Conclusion

2-(2-Ethoxyethoxy)aniline hydrochloride represents a synthetically useful building block that offers distinct properties compared to simpler aniline derivatives. Its enhanced polarity and multiple hydrogen bond acceptor sites make it an attractive option for improving the solubility and physicochemical profile of drug candidates. However, its nucleophilic reactivity may be tempered by steric hindrance from the ortho-substituent. Researchers must weigh the potential benefits of improved pharmacokinetics and target interactions against possible challenges in synthetic accessibility and reactivity. The experimental framework provided here offers a robust method for empirically evaluating its performance against other alternatives, enabling a data-driven selection of the optimal aniline scaffold for a given drug discovery program.

References

  • Albert, A., & Serjeant, E. P. (1971).
  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link][3]

  • Wikipedia. (2024). Aniline. Retrieved from [Link][1]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link][17]

  • Dodge, J. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 433-437. Retrieved from [Link][5]

  • MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Retrieved from [Link][20]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1113-1120. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link][12]

  • Allied Market Research. (2024). The Role of Aniline in Diverse Industries. Retrieved from [Link][2]

  • Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Retrieved from [Link][11]

  • ResearchGate. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link][6]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. Retrieved from [Link][22]

  • YouTube. (2020). CHM 230 predict acidity of aniline 3 6. Retrieved from [Link][9]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link][7]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(15), 5628-5637. Retrieved from [Link][13]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link][14]

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile. Retrieved from [Link][23]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Aniline serie and their pK a values in water and k N values for the nucleophile series with 2-chloro-5-nitro pyrimidine. Retrieved from [Link][25]

  • RSC Publishing. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link][16]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-(2-Ethoxyethoxy)aniline Hydrochloride

Aniline hydrochloride is recognized as a hazardous substance with the following classifications:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin[1].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1].

  • Skin Sensitization: May cause an allergic skin reaction[1].

  • Germ Cell Mutagenicity: Suspected of causing genetic defects[1].

  • Carcinogenicity: Suspected of causing cancer[1].

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure[1].

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects[1].

The presence of the ethoxyethoxy group may influence the compound's physical properties, such as solubility and mobility, but the fundamental hazards of the aniline core remain the primary concern for safe disposal. Therefore, 2-(2-ethoxyethoxy)aniline hydrochloride must be treated as a hazardous waste.

Table 1: Hazard Summary and Disposal Classification

Hazard ClassificationDescriptionPrimary Route of ExposureDisposal Consideration
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Oral, Dermal, InhalationMust be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste.
Serious Eye Damage Can cause irreversible damage to the eyes.OcularRequires the use of safety glasses or goggles during handling and disposal.
Skin Sensitization May cause an allergic skin reaction upon contact.DermalImpervious gloves are necessary to prevent skin contact.
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, Dermal, OralMinimize exposure through engineering controls and proper PPE.
Carcinogenicity Suspected of causing cancer.Inhalation, Dermal, OralLong-term exposure should be avoided; handle in a designated area.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental ReleaseUnder no circumstances should this compound be disposed of down the drain or in regular trash.
Pre-Disposal Handling and Storage: A Foundation of Safety

Proper disposal begins with safe handling and storage from the moment the compound is in use.

  • Engineering Controls: All handling of 2-(2-ethoxyethoxy)aniline hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat and, if handling large quantities, an apron or coveralls.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][3]. The storage area should be secure and accessible only to authorized personnel.

Step-by-Step Disposal Protocol for 2-(2-Ethoxyethoxy)aniline Hydrochloride

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed environmental waste management company.

Step 1: Waste Identification and Segregation

  • All waste containing 2-(2-ethoxyethoxy)aniline hydrochloride, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be segregated from non-hazardous waste.

  • Clearly label the waste container as "Hazardous Waste: 2-(2-Ethoxyethoxy)aniline hydrochloride" and include the appropriate hazard symbols (e.g., toxic, environmental hazard).

Step 2: Waste Accumulation

  • Use a dedicated, leak-proof, and chemically compatible container for waste accumulation. The container must be kept closed at all times except when adding waste.

  • Do not mix this waste with other incompatible waste streams.

Step 3: Internal Laboratory Decontamination

  • For minor spills within a fume hood, decontaminate the area using a suitable absorbent material. The contaminated absorbent must then be placed in the hazardous waste container.

  • Thoroughly wash any contaminated surfaces with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste management company with all available information on the compound, including its name, quantity, and known hazards based on the aniline hydrochloride SDS.

Step 5: Documentation

  • Maintain a detailed record of the waste generated, including the amount and date of disposal. This is a crucial aspect of laboratory safety and regulatory compliance.

Diagram 1: Disposal Workflow for 2-(2-Ethoxyethoxy)aniline Hydrochloride

DisposalWorkflow Disposal Workflow for 2-(2-Ethoxyethoxy)aniline Hydrochloride cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_compliance Compliance and Safety A Handling of 2-(2-Ethoxyethoxy)aniline hydrochloride (in fume hood with full PPE) B Segregate Waste (Pure compound, solutions, contaminated materials) A->B C Label Hazardous Waste Container ('Toxic', 'Environmental Hazard') B->C D Accumulate Waste in a Closed, Compatible Container C->D E Contact Environmental Health & Safety (EHS) or Licensed Contractor D->E F Provide Waste Information (Name, Quantity, Hazards) E->F G Schedule and Complete Waste Pickup F->G H Maintain Detailed Disposal Records G->H I Final Disposal at an Approved Hazardous Waste Facility G->I

Caption: A flowchart illustrating the key stages of the disposal process.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[3].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Large Spills: Evacuate the area and prevent entry. Contact your EHS office or emergency services immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 2-(2-ethoxyethoxy)aniline hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers can ensure that their work is conducted responsibly and in full compliance with safety regulations.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride. Retrieved from [Link]

  • International Agency for Research on Cancer. (2021). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • BiotecnologieBT. (n.d.). Environmental fate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, August 28). Evaluation of Potential Aniline Formation from Buprofezin. Retrieved from [Link]

  • Crimson Publishers. (2018, May 31). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Retrieved from [Link]

Sources

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